molecular formula C14H17N5O3 B554783 Z-His-NHNH2 CAS No. 49706-31-2

Z-His-NHNH2

Cat. No.: B554783
CAS No.: 49706-31-2
M. Wt: 303.32 g/mol
InChI Key: BOOAASJRVPZWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-His-NHNH2 is a useful research compound. Its molecular formula is C14H17N5O3 and its molecular weight is 303.32 g/mol. The purity is usually 95%.
The exact mass of the compound Z-His-NHNH2 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Z-His-NHNH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-His-NHNH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[(2S)-1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOAASJRVPZWJW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701036285
Record name N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49706-31-2
Record name N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49706-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)-L-histidinohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049706312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Phenylmethoxy)carbonyl]-L-histidine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701036285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(benzyloxycarbonyl)-L-histidinohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Z-His-NHNH2: A Technical Guide to its Postulated Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action of Z-His-NHNH2 (N-α-Cbz-L-histidyl-hydrazide), a synthetic peptide derivative. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds and fundamental principles of enzymology to propose a scientifically grounded hypothesis of its biological activity. We postulate that Z-His-NHNH2 primarily functions as a protease inhibitor, with a potential focus on cysteine proteases such as caspases, through a mechanism involving active site-directed interactions. This guide will deconstruct the roles of its constituent moieties—the N-terminal carbobenzyloxy (Z) group, the L-histidine residue, and the C-terminal hydrazide group—in mediating its interaction with target enzymes. Furthermore, we will outline detailed experimental protocols to validate these hypotheses and discuss the potential therapeutic implications of Z-His-NHNH2 in modulating cellular processes like apoptosis.

Introduction: Unveiling the Potential of a Structurally-Informed Inhibitor

This guide will, therefore, operate on the central hypothesis that Z-His-NHNH2 acts as a protease inhibitor, likely targeting cysteine proteases like caspases, through a competitive or irreversible binding mechanism.

Deconstructing the Molecular Architecture: Roles of the Key Functional Groups

The inhibitory potential of Z-His-NHNH2 can be understood by examining the contribution of each of its core components.

The N-Terminal Carbobenzyloxy (Z) Group: The Anchor

The carbobenzyloxy (Z or Cbz) group is a widely used amine protecting group in peptide synthesis.[4][5][6] In the context of enzyme inhibition, it serves several critical functions:

  • Hydrophobicity: The aromatic ring of the Z-group imparts significant hydrophobicity to the molecule. This can facilitate entry into the often-hydrophobic substrate-binding pockets of proteases.

  • Stability: The Z-group protects the N-terminal amine from degradation, increasing the molecule's stability in biological systems.

  • Structural Mimicry: In many protease inhibitors, the Z-group mimics the P-site residues of the natural substrate, promoting binding to the enzyme's active site. A well-known example is Z-VAD-FMK, a broad-spectrum caspase inhibitor.[7][8]

The L-Histidine Residue: The Specificity Determinant

The imidazole side chain of histidine is unique among amino acids as its pKa is near physiological pH, allowing it to act as both a proton donor and acceptor.[1] This property is fundamental to the catalytic mechanism of many enzymes.[1] In Z-His-NHNH2, the histidine residue likely plays a crucial role in:

  • Active Site Recognition: The imidazole ring can form hydrogen bonds and coordinate with residues in the enzyme's active site, contributing to binding affinity and specificity. For instance, histidine kinase inhibitors often target the histidine residue in the active site.[9][10]

  • Catalytic Interference: By occupying the active site, the histidine residue of Z-His-NHNH2 could directly interfere with the catalytic machinery of the target protease, preventing substrate binding and turnover.

The C-Terminal Hydrazide Group: The Reactive Warhead

The hydrazide moiety (-NHNH2) is a key feature that suggests a more active role in inhibition than simple competitive binding. Hydrazide and hydrazine derivatives have been identified as inhibitors of various proteases, including aspartic and cysteine proteases.[2][3][11] Its potential roles include:

  • Transition-State Mimicry: The hydrazide group can mimic the tetrahedral transition state of peptide bond hydrolysis, leading to tight, non-covalent binding to the active site.[3]

  • Covalent Modification: Hydrazides can act as nucleophiles and potentially form covalent bonds with electrophilic residues in the enzyme's active site, such as the catalytic cysteine in caspases. This would result in irreversible inhibition.[12][13][14]

Postulated Mechanism of Action: Inhibition of Cysteine Proteases (Caspases)

Based on the analysis of its functional groups, we propose that Z-His-NHNH2 is a likely inhibitor of cysteine proteases, with caspases being a prime target family. Caspases are key mediators of apoptosis (programmed cell death) and inflammation.[7][15][16]

The proposed mechanism of caspase inhibition by Z-His-NHNH2 is as follows:

  • Initial Binding: The Z-group and the histidine residue guide the inhibitor into the active site of the caspase. The Z-group occupies the hydrophobic S4 pocket, while the histidine side chain interacts with other substrate-binding pockets.

  • Active Site Interaction: The hydrazide moiety is positioned near the catalytic cysteine residue (Cys) and histidine (His) dyad of the caspase.

  • Inhibition:

    • Reversible Inhibition: The hydrazide group, along with the rest of the molecule, acts as a competitive inhibitor, physically blocking the substrate from accessing the active site.[14][17]

    • Irreversible Inhibition: The nucleophilic hydrazide nitrogen attacks the thiol group of the catalytic cysteine, forming a stable covalent adduct and permanently inactivating the enzyme.[12][13]

The following diagram illustrates this postulated mechanism:

G cluster_0 Caspase Active Site cluster_1 Z-His-NHNH2 Inhibitor Caspase Caspase Enzyme ActiveSite Active Site (Cys-His Catalytic Dyad) S4_Pocket S4 Pocket (Hydrophobic) Z_Group Z-Group (Carbobenzyloxy) Z_Group->S4_Pocket Hydrophobic Interaction Histidine Histidine Residue Histidine->ActiveSite H-bonding & Specificity Hydrazide Hydrazide Warhead Hydrazide->ActiveSite Nucleophilic Attack (Irreversible) or Competitive Binding (Reversible)

Figure 1: Postulated interaction of Z-His-NHNH2 with a caspase active site.

Experimental Validation: A Roadmap for Investigation

To validate the hypothesized mechanism of action of Z-His-NHNH2, a series of biochemical and cell-based assays are required.

In Vitro Enzyme Inhibition Assays

The primary step is to determine if Z-His-NHNH2 inhibits caspase activity and to quantify its potency.

Protocol: Caspase-3 Colorimetric Assay

  • Reagents and Materials:

    • Recombinant human Caspase-3

    • Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

    • Caspase-3 substrate: Ac-DEVD-pNA (N-acetyl-Asp-Glu-Val-Asp-p-nitroanilide)

    • Z-His-NHNH2 (dissolved in DMSO)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Prepare serial dilutions of Z-His-NHNH2 in Caspase Assay Buffer.

    • In a 96-well plate, add 50 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add 50 µL of recombinant Caspase-3 to each well (except the no-enzyme control) and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 100 µL of the Caspase-3 substrate Ac-DEVD-pNA to each well.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Data Presentation:

CompoundTarget EnzymeIC50 (µM)Inhibition Type
Z-His-NHNH2Caspase-3To be determinedTo be determined
Z-VAD-FMK (Control)Caspase-3Known valueIrreversible
Determining the Mode of Inhibition: Reversible vs. Irreversible

To distinguish between reversible and irreversible inhibition, a dialysis or dilution experiment can be performed.

Protocol: Dilution Assay

  • Incubate Caspase-3 with a high concentration of Z-His-NHNH2 (e.g., 10x IC50) for an extended period (e.g., 60 minutes).

  • Rapidly dilute the enzyme-inhibitor mixture 100-fold into the assay buffer containing the substrate.

  • Monitor the enzyme activity over time.

  • Interpretation:

    • If the enzyme activity recovers over time, the inhibition is reversible.[13][17]

    • If the enzyme activity remains inhibited, the inhibition is likely irreversible.[13][17]

Cell-Based Apoptosis Assays

To assess the biological effect of Z-His-NHNH2 in a cellular context, its ability to inhibit induced apoptosis can be measured.

Protocol: Staurosporine-Induced Apoptosis Assay

  • Cell Culture: Culture a suitable cell line (e.g., Jurkat or HeLa cells) in appropriate media.

  • Treatment:

    • Pre-treat cells with various concentrations of Z-His-NHNH2 for 1-2 hours.

    • Induce apoptosis by adding staurosporine (a potent apoptosis inducer).

    • Include a vehicle control and a positive control (e.g., Z-VAD-FMK).

  • Apoptosis Detection: After a suitable incubation period (e.g., 4-6 hours), measure apoptosis using one of the following methods:

    • Caspase-3/7 Activity Assay: Use a cell-permeable fluorogenic caspase substrate (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) and measure fluorescence using a microplate reader or flow cytometer.[18]

    • Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Therapeutic Potential and Future Directions

If Z-His-NHNH2 is confirmed as a potent caspase inhibitor, it could have therapeutic applications in diseases characterized by excessive apoptosis, such as:

  • Neurodegenerative diseases: Alzheimer's, Parkinson's, and Huntington's disease.[8]

  • Ischemic injury: Stroke and myocardial infarction.[8]

  • Inflammatory conditions: Sepsis and rheumatoid arthritis.

Future research should focus on:

  • Target Specificity: Screening Z-His-NHNH2 against a panel of caspases and other proteases to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Z-His-NHNH2 to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating the therapeutic potential of Z-His-NHNH2 in animal models of relevant diseases.

Conclusion

While direct experimental data on Z-His-NHNH2 is currently lacking, a thorough analysis of its chemical structure strongly suggests its potential as a protease inhibitor, with a likely mechanism involving the inhibition of caspases. The N-terminal Z-group, the central histidine residue, and the C-terminal hydrazide moiety are all features commonly found in known enzyme inhibitors. The experimental protocols outlined in this guide provide a clear path forward for validating these hypotheses and elucidating the precise mechanism of action of Z-His-NHNH2. Further investigation into this compound and its derivatives could lead to the development of novel therapeutics for a range of diseases.

References

  • Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors. J Enzyme Inhib Med Chem. 2010 Oct;25(5):673-8. [Link]

  • A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Protein Science. [Link]

  • Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. CiteDrive. [Link]

  • Irreversible and Reversible Inhibition. AK Lectures. [Link]

  • Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. PubMed. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition. Knya. [Link]

  • 8.7: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Protease inhibitors and their peptidomimetic derivatives as potential drugs. PubMed Central. [Link]

  • Human Caspases: Activation, Specificity, and Regulation. PMC. [Link]

  • Caspases and Their Substrates. PMC. [Link]

  • Multiple Mechanisms of Action for Inhibitors of Histidine Protein Kinases from Bacterial Two-Component Systems. PubMed Central. [Link]

  • What are Histidine kinase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Histidine. Wikipedia. [Link]

  • Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Caspase Substrates and Inhibitors. PMC. [Link]

  • Caspase inhibitors as anti-inflammatory and antiapoptotic agents. PubMed. [Link]

Sources

Z-His-NHNH₂: A Comprehensive Technical Guide for its Application as a Peptide Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Z-His-NHNH₂: A Specialized Peptide Building Block

In the intricate field of peptide synthesis, the selection of appropriate building blocks is paramount to achieving the desired sequence with high purity and yield. Z-His-NHNH₂, or Nα-Carbobenzoxy-L-histidine hydrazide, stands out as a specialized reagent, particularly valuable in segment condensation strategies. The unique combination of a carbobenzoxy (Z) protecting group at the N-terminus and a hydrazide group at the C-terminus offers distinct advantages, most notably in the suppression of racemization during peptide coupling reactions.

The Z-group, a well-established amine protecting group, provides stability and can be removed under specific conditions that are often orthogonal to other protecting groups used in peptide synthesis.[1] The hydrazide functionality, on the other hand, serves as a precursor to a reactive acyl azide, which facilitates peptide bond formation with minimal risk of epimerization, a common challenge, especially with sensitive amino acids like histidine.[2][3] Histidine's imidazole side chain can complicate synthesis due to its potential for side reactions and its role in catalyzing racemization.[4][5] The use of Z-His-NHNH₂ within the azide method of peptide coupling directly addresses these challenges, making it a powerful tool for the synthesis of complex peptides.

Physicochemical Properties and Handling of Z-His-NHNH₂

A thorough understanding of the physicochemical properties of Z-His-NHNH₂ is essential for its effective use and storage.

Chemical Structure

Caption: Chemical structure of Z-His-NHNH₂.

Table of Physicochemical Properties
PropertyValueSource
CAS Number 49706-31-2[6]
Molecular Formula C₁₄H₁₇N₅O₃[6]
Molecular Weight 319.32 g/mol [6]
Appearance White to off-white powder[7]
Melting Point 178-182 °C[6]
Solubility Soluble in DMF and DMSO[8]
Storage and Stability

Proper storage is crucial to maintain the integrity of Z-His-NHNH₂. Like many peptides and their derivatives, it is susceptible to degradation from moisture and temperature fluctuations.

  • Lyophilized Form : Store at -20°C or colder in a tightly sealed container, preferably in a desiccator to minimize exposure to moisture.[9][10][11] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation upon opening.[8][12]

  • In Solution : It is generally not recommended to store peptide hydrazides in solution for extended periods due to their limited stability.[10][12] If necessary, prepare fresh solutions for immediate use. For short-term storage, use sterile, oxygen-free buffers at a pH of 5-6, aliquot into single-use volumes, and store at -20°C or colder.[10][11] Avoid repeated freeze-thaw cycles.[8][9]

Safety and Handling

Standard laboratory safety protocols should be followed when handling Z-His-NHNH₂. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The toxicological properties of this specific compound have not been fully investigated, and it should be handled by technically qualified individuals.[8]

Hydrazine and its derivatives are a class of compounds that can be toxic and should be handled with care.[13][14][15] Work in a well-ventilated area, and avoid inhalation of dust or contact with skin and eyes.

Synthesis and Quality Control of Z-His-NHNH₂

The synthesis of Z-His-NHNH₂ is a multi-step process that requires careful control of reaction conditions to ensure high purity of the final product.

Synthetic Pathway

Caption: General synthetic pathway for Z-His-NHNH₂.

Step-by-Step Laboratory Synthesis Protocol
  • N-terminal Protection : L-Histidine is reacted with benzyl chloroformate in the presence of a base to yield Nα-Carbobenzoxy-L-histidine (Z-His-OH).

  • Esterification : The carboxylic acid of Z-His-OH is then esterified, typically to a methyl ester (Z-His-OMe), to activate it for the subsequent step.

  • Hydrazinolysis : The methyl ester is reacted with hydrazine hydrate to form the desired product, Z-His-NHNH₂.[16] This final step involves the nucleophilic attack of hydrazine on the ester carbonyl, displacing the methoxy group.

Purification and Characterization

Purification of Z-His-NHNH₂ is typically achieved by recrystallization. The purity and identity of the product should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure. The presence of characteristic signals for the Z-group's aromatic and methylene protons, as well as the histidine imidazole protons, and the absence of the methyl ester signal, confirms the successful synthesis.[17]

  • Mass Spectrometry (MS) : To verify the molecular weight of the compound.[17]

Application in Peptide Synthesis: The Azide Method

Z-His-NHNH₂ is a key component in the azide method for peptide segment condensation, a strategy that is particularly effective for coupling peptide fragments with a low risk of racemization.[3]

Principle of the Azide Method

The azide method involves the conversion of the C-terminal hydrazide of one peptide segment into a highly reactive acyl azide. This acyl azide then reacts with the N-terminal amino group of a second peptide segment to form a new peptide bond.

Detailed Experimental Workflow

Azide_Method_Workflow start Z-His-NHNH2 conversion Conversion to Acyl Azide (e.g., NaNO2, HCl at low temp.) start->conversion coupling Coupling with Peptide-NH2 conversion->coupling deprotection Z-group Deprotection (e.g., H2/Pd or HBr/AcOH) coupling->deprotection final_peptide Elongated Peptide deprotection->final_peptide

Caption: Experimental workflow for the azide method using Z-His-NHNH₂.

  • Formation of the Acyl Azide : Z-His-NHNH₂ is dissolved in a suitable solvent (e.g., DMF) and cooled to a low temperature (typically -15 to -5 °C). An acidic solution of sodium nitrite is then added dropwise to convert the hydrazide into the acyl azide.

  • Coupling Reaction : The second peptide fragment, with a free N-terminal amine, is added to the acyl azide solution. The reaction mixture is allowed to slowly warm to room temperature and stir until the coupling is complete.

  • Deprotection of the Z-group : Once the desired peptide has been formed, the Z-group can be removed. Common methods for Z-group deprotection include catalytic hydrogenation (H₂/Pd) or treatment with HBr in acetic acid.[1] The successful removal of the Z-group can be confirmed by the disappearance of its characteristic signals in NMR and a corresponding mass decrease in MS analysis.[17]

Advantages and Limitations of the Azide Method

Advantages:

  • Suppression of Racemization : The azide method is well-known for its ability to minimize racemization, even with racemization-prone amino acids like histidine.[2][4]

  • Segment Condensation : It is a valuable technique for the convergent synthesis of large peptides and proteins by coupling smaller, protected peptide fragments.[18]

Limitations:

  • Side Reactions : The formation of the acyl azide must be carefully controlled to avoid side reactions, such as the Curtius rearrangement.

  • Limited Stability of Acyl Azide : The acyl azide intermediate is relatively unstable and must be used immediately after its formation.

Troubleshooting and Optimization

Issue Potential Cause Troubleshooting/Optimization Strategy
Low Coupling Yield Incomplete conversion to the acyl azide; decomposition of the acyl azide; steric hindrance.Ensure precise temperature control during azide formation; use the azide immediately; consider alternative coupling reagents for sterically hindered fragments.
Racemization Presence of base during coupling; elevated temperatures.Maintain a slightly acidic pH during the reaction; ensure the reaction temperature does not rise excessively.
Side Product Formation Curtius rearrangement of the acyl azide.Maintain low temperatures during azide formation and coupling.
Incomplete Z-group Deprotection Inefficient catalyst or deprotection reagent.Ensure the use of a fresh catalyst for hydrogenation; optimize reaction time and temperature for HBr/AcOH cleavage.

Conclusion and Future Perspectives

Z-His-NHNH₂ is a highly valuable building block in the arsenal of peptide chemists. Its utility in the azide method for peptide segment condensation provides a reliable strategy for the synthesis of complex peptides while minimizing the risk of racemization, a critical consideration for the production of biologically active molecules. As the demand for synthetic peptides in therapeutics and research continues to grow, the application of specialized building blocks like Z-His-NHNH₂ will remain essential for advancing the field of peptide science. Future research may focus on the development of even more efficient and milder methods for the formation and coupling of peptide hydrazides, further expanding the scope of their application in the synthesis of novel peptide-based drugs and biomaterials.

References

  • A Comparative Guide to Verifying Z-Group Deprotection on Histidine. Benchchem. 17

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed.

  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters.

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health.

  • Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. National Institutes of Health.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

  • Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society.

  • Z-HIS-NHNH2 | 49706-31-2. ChemicalBook.

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.

  • (PDF) Racemization in peptide synthesis. ResearchGate.

  • How to Store Peptides | Best Practices for Researchers. Peptides.org.

  • Click Peptides. CPC Scientific.

  • Handling and Storage Guidelines for Peptides. Bachem.

  • Handling and Storage Instructions Standard Peptides. Thermo Fisher Scientific.

  • Peptide Storage and Handling Guidelines. GenScript.

  • Storage and Handling Synthetic Peptides. Sigma-Aldrich.

  • Rapid Flow-Based Peptide Synthesis. National Institutes of Health.

  • Histidine protection. Google Patents.

  • A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Research Square.

  • N-ALPHA-CARBOBENZOXY-L-HISTIDINE HYDRAZIDE | 49706-31-2. SBS Genetech.

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

  • Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors. PubMed.

  • Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks? ResearchGate.

  • Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed.

  • Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv.

  • Peptide and protein synthesis by segment synthesis-condensation. PubMed.

  • Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. National Institutes of Health.

  • Phenylhydrazine | C6H5NHNH2 | CID 7516. PubChem.

  • Methylhydrazine | CH3NHNH2 | CID 6061. PubChem.

  • Hydrazine. Wikipedia.

  • Hydrazine synthesis by N-N coupling. Organic Chemistry Portal.

  • Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. PubMed.

  • Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. PubMed.

  • IUPAC nomenclature of organic chemistry. Wikipedia.

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

  • Supramolecular assemblies of histidine-containing peptides with switchable hydrolase and peroxidase activities through Cu(ii) binding and co-assembling. Journal of Materials Chemistry B.

  • (PDF) Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. ResearchGate.

Sources

Methodological & Application

Application Notes and Protocols: Incorporation of Z-His-NHNH2 into Peptides for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Histidine Hydrazides in Peptide Synthesis

For researchers, medicinal chemists, and drug development professionals, the precise construction of complex peptides is paramount. The unique properties of the histidine residue, with its imidazole side chain, play a crucial role in the biological activity of many peptides. However, the incorporation of histidine during peptide synthesis is fraught with challenges, most notably a high propensity for racemization.[1][2] The use of Nα-benzyloxycarbonyl-L-histidine hydrazide (Z-His-NHNH2) offers a classic and effective strategy to mitigate this issue, particularly in the context of solution-phase peptide synthesis and fragment condensation.[3]

The benzyloxycarbonyl (Z or Cbz) protecting group provides robust protection for the α-amino group and is known to suppress racemization during carboxyl group activation.[4][5] The C-terminal hydrazide moiety, while not typically used for direct coupling via carbodiimide-based methods, serves as a stable precursor to the highly reactive acyl azide, which is central to the Curtius rearrangement-based peptide coupling method.[3][6] This "azide method" is a cornerstone of classical peptide chemistry, valued for its low racemization risk.[6]

These application notes provide a comprehensive guide to the strategic incorporation of Z-His-NHNH2 into peptide sequences, with a focus on the azide coupling method. We will delve into the mechanistic underpinnings of this technique, provide detailed protocols for both solution-phase and solid-phase applications, and address common challenges to ensure the successful synthesis of high-purity, histidine-containing peptides.

Part 1: The Azide Method - A Racemization-Suppressing Strategy for Histidine Incorporation

The primary application of Z-His-NHNH2 in peptide synthesis is its conversion to the corresponding acyl azide, which then reacts with the N-terminal amine of another amino acid or peptide fragment to form a new peptide bond.[3][6] This method is particularly advantageous for coupling peptide fragments, as the risk of epimerization of the C-terminal amino acid of the activated fragment is significantly reduced compared to many other coupling methods.[7]

Reaction Mechanism: From Hydrazide to Peptide Bond

The overall process can be broken down into two key steps:

  • Formation of the Acyl Azide: The peptide hydrazide is treated with a nitrosating agent, typically nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a strong acid at low temperatures (-20 to -10°C).[6] This converts the hydrazide into a highly reactive acyl azide.

  • Peptide Bond Formation: The acyl azide is then reacted with a nucleophilic amino component (the N-terminus of a peptide chain). The azide acts as an excellent leaving group, facilitating the formation of the amide bond.

Azide_Method_Workflow cluster_activation Step 1: Acyl Azide Formation cluster_coupling Step 2: Peptide Bond Formation Z_His_NHNH2 Z-His-NHNH2 NaNO2_H NaNO2 / H+ (low temp.) Z_His_NHNH2->NaNO2_H Z_His_N3 Z-His-N3 (Acyl Azide) NaNO2_H->Z_His_N3 H_Peptide_OH H-Peptide-R' (Amino Component) Z_His_N3->H_Peptide_OH Coupled_Peptide Z-His-Peptide-R' H_Peptide_OH->Coupled_Peptide caption Workflow of the Azide Coupling Method

Figure 1: General workflow for peptide coupling using the azide method starting from Z-His-NHNH2.

Part 2: Experimental Protocols

Caution: Hydrazine hydrate is toxic and corrosive. Nitrous acid and acyl azides are unstable and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.[3]

Protocol 2.1: Solution-Phase Synthesis of a Dipeptide using Z-His-NHNH2

This protocol describes the synthesis of a dipeptide, Z-His-Xaa-OR, where Xaa is any amino acid with a protected C-terminus.

Materials:

  • Z-His-NHNH2

  • Amino acid ester hydrochloride (H-Xaa-OR·HCl)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation of the Amino Component: Dissolve H-Xaa-OR·HCl (1.0 eq) in anhydrous DMF. Neutralize with DIPEA or TEA (1.1 eq) at 0°C.

  • Formation of the Acyl Azide: In a separate flask, dissolve Z-His-NHNH2 (1.0 eq) in anhydrous DMF. Cool the solution to -15°C. Add a pre-cooled solution of HCl (e.g., 4M in dioxane, 2.5 eq). Add a pre-cooled solution of NaNO2 (1.1 eq) in water dropwise, maintaining the temperature below -10°C. Stir for 15-20 minutes at this temperature.[6]

  • Coupling Reaction: To the acyl azide solution, add the neutralized amino component from step 1. Adjust the pH to 7.5-8.0 with DIPEA or TEA. Stir the reaction mixture at -10°C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in EtOAc.

    • Wash the organic layer sequentially with 5% citric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization.

Protocol 2.2: Solid-Phase Fragment Condensation using a C-terminal Peptide Hydrazide

This protocol outlines the coupling of a peptide fragment with a C-terminal hydrazide to a resin-bound peptide with a free N-terminus.

Materials:

  • Peptide-hydrazide fragment (e.g., Z-Fragment-NHNH2)

  • Resin-bound peptide with a free N-terminus (H-Peptide-Resin)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the H-Peptide-Resin in DMF.

  • Formation of the Acyl Azide: In a separate flask, dissolve the Z-Fragment-NHNH2 (3-5 eq relative to resin loading) in anhydrous DMF. Cool to -15°C. Add a pre-cooled solution of HCl (e.g., 4M in dioxane, 2.5 eq). Add a pre-cooled solution of NaNO2 (1.1 eq) in water dropwise, maintaining the temperature below -10°C. Stir for 15-20 minutes.

  • Neutralization and Coupling: Neutralize the acyl azide solution with DIPEA until the pH is approximately 7.5-8.0. Immediately add this solution to the swollen resin. Agitate the mixture at 0°C for 2 hours, then at room temperature overnight.

  • Washing: Filter the resin and wash thoroughly with DMF, DCM, and methanol.

  • Monitoring and Subsequent Steps: Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). Proceed with the subsequent steps of solid-phase peptide synthesis.

Part 3: Data Presentation and Method Comparison

ParameterAzide Method (with Z-His-NHNH2)Carbodiimide Method (e.g., DCC/HOBt)Phosphonium/Aminium Salt Method (e.g., HBTU, HATU)
Racemization Risk Very Low[6]Moderate to High for His[8]Low to Moderate for His[8]
Coupling Reagents NaNO2, AcidDCC, DIC, EDCHBTU, HATU, PyBOP
Additives NoneHOBt, HOAt, OxymaDIPEA, NMM
Reaction Temperature -15°C to RT0°C to RT0°C to RT
Primary Application Fragment Condensation[9][10][11]Stepwise SPPSStepwise SPPS
Side Reactions Curtius rearrangement, urethane formationN-acylurea formation, racemizationGuanidinylation (aminium salts)

Table 1: Comparison of the Azide Method with Common Peptide Coupling Methods.

Part 4: Challenges and Troubleshooting

While the azide method is a powerful tool, it is not without its challenges:

  • Instability of Acyl Azides: Acyl azides are unstable and can undergo Curtius rearrangement to form an isocyanate, which can be trapped by nucleophiles to form unwanted byproducts. It is crucial to perform the reaction at low temperatures and use the azide immediately after its formation.

  • Side Reactions with Unprotected Side Chains: The acidic conditions for azide formation and the basic conditions for coupling can affect acid- or base-labile protecting groups on the peptide fragments.

  • Solubility Issues: Large, protected peptide fragments can have poor solubility, which can hinder the coupling efficiency. Careful selection of solvents is necessary.

  • Incomplete Conversion to Azide: Inefficient conversion of the hydrazide to the azide will result in lower coupling yields. Ensure accurate stoichiometry and temperature control.

Troubleshooting_Azide_Method cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_Yield Low Coupling Yield Incomplete_Azide_Formation Incomplete Azide Formation Low_Yield->Incomplete_Azide_Formation Azide_Decomposition Azide Decomposition (Curtius Rearrangement) Low_Yield->Azide_Decomposition Poor_Solubility Poor Fragment Solubility Low_Yield->Poor_Solubility Side_Reactions Side Reactions Low_Yield->Side_Reactions Optimize_Stoichiometry Optimize NaNO2/Acid Stoichiometry & Temperature Control Incomplete_Azide_Formation->Optimize_Stoichiometry Use_Immediately Use Azide Immediately Maintain Low Temperature Azide_Decomposition->Use_Immediately Solvent_Screening Screen Solvents (e.g., DMF, NMP, DMSO) Poor_Solubility->Solvent_Screening Protecting_Group_Strategy Review Protecting Group Strategy Side_Reactions->Protecting_Group_Strategy caption Troubleshooting Guide for the Azide Coupling Method

Figure 2: A troubleshooting guide for common issues encountered during the azide coupling method.

Part 5: Deprotection of the Z-Group

Following the successful incorporation of the Z-His moiety, the Z-group is typically removed by catalytic hydrogenation (e.g., H2, Pd/C).[12] This method is advantageous as it is mild and orthogonal to many other protecting groups. The hydrazide functionality is generally stable under these conditions.

Conclusion

The incorporation of Z-His-NHNH2 via the azide method remains a valuable and reliable strategy in peptide synthesis, particularly for fragment condensation where minimizing racemization is critical. While modern coupling reagents have become prevalent for stepwise solid-phase synthesis, the classical azide method offers a distinct advantage for the coupling of sensitive histidine-containing fragments. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and a well-planned protecting group strategy are essential for the successful application of this technique in the synthesis of complex and biologically active peptides.

References

  • Fang, G., Li, Y., & Liu, L. (2015). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 2(4), 386-396. [Link]

  • Francis, M. B., & Carrico, I. S. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. ACS Chemical Biology, 6(10), 1054-1064. [Link]

  • Lundquist, J. T., & Ellman, J. A. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 3(6), 781-783. [Link]

  • Bodanszky, M. (2012). Peptide Chemistry: A Practical Textbook. Springer Science & Business Media.
  • Rajagopalan, S., & An, S. (1988). Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 389-396.
  • Gale, A. J., et al. (2011). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Bioconjugate Chemistry, 22(10), 1934-1938. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Lloyd-Williams, P., et al. (1991). Methods of preparing peptide derivatives.
  • Flook, M. M., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions, 40(42), 11153-11161. [Link]

  • Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Anaspec. (n.d.).
  • O'Connor, S. E., & Imperiali, B. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(8), 643-649. [Link]

  • Liu, L., et al. (2014). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 9(8), 1810-1823. [Link]

  • Felix, A. M., & Merrifield, R. B. (1970). Azide solid phase peptide synthesis. Journal of the American Chemical Society, 92(5), 1385-1391. [Link]

  • Wang, S. S., et al. (1976). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. The Journal of Organic Chemistry, 41(20), 3258-3261. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Protein & Peptide Letters, 18(6), 544-558. [Link]

  • Francis, M. B. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. UCI Department of Chemistry. [Link]

  • Xu, M., et al. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Synlett, 34(05), 388-392. [Link]

  • Galdeano, C., et al. (2017). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 19(2), 435-442. [Link]

  • Camarero, J. A., et al. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.GOV. [Link]

  • Ramage, R., & Raphy, G. (1992). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 33(3), 385-388. [Link]

  • Lee, Y., & Gellman, S. H. (2018). Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation. Organic Letters, 20(5), 1254-1257. [Link]

  • Yajima, H., et al. (1988). Studies on Peptides. CLIV. Synthesis of a 36-Residue Peptide Amide Corresponding to the Entire Amino Acid Sequence of Human Gastrin-Releasing Peptide (GRP). Chemical and Pharmaceutical Bulletin, 36(10), 3925-3937. [Link]

  • Ishihara, K., Hattori, T., & Yamamoto, H. (2015). Peptide Bond Formation through Fragment Condensation with Silylating Reagents. The Journal of Organic Chemistry, 80(24), 12432-12439. [Link]

  • Fang, G., et al. (2015). Chemical synthesis of proteins using hydrazide intermediates. ResearchGate. [Link]

  • Nishizawa, M., et al. (1991). Synthesis of homologous peptides using fragment condensation: analogs of an HIV proteinase substrate. International Journal of Peptide and Protein Research, 38(5), 453-458. [Link]

  • Vagner, J., et al. (1995). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Peptide Research, 8(1), 33-38. [Link]

  • Breit, B., et al. (2017). Synthetic transformations: a) Deprotection of the hydrazide 7a to form... ResearchGate. [Link]

  • Otaka, A., et al. (2014). Development of a Chemical Methodology for the Preparation of Peptide Thioesters Applicable to Naturally Occurring Peptides Using a Sequential Quadruple Acyl Transfer System. Accounts of Chemical Research, 47(7), 2186-2197. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Nyfeler, R. (1994). Peptide Synthesis via Fragment Condensation. Methods in Molecular Biology, 35, 303-316. [Link]

  • Jolliffe, K. A., & Collins, S. G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7352. [Link]

  • Bird, M. J., & Dawson, P. E. (2022). Synthesis of protected hydrazides from the corresponding anhydrides. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.
  • Carpino, L. A., et al. (1993). The 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) amino-protecting group. The Journal of Organic Chemistry, 58(24), 6641-6649.
  • Cheung, H. T., & Blout, E. R. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis. The Journal of Organic Chemistry, 30(1), 315-316. [Link]

  • Al-Huniti, M. H., et al. (2019). Amine-to-Azide Conversion on Native RNA via Metal-Free Diazotransfer Opens New Avenues for RNA Manipulations. Angewandte Chemie International Edition, 58(40), 14144-14148. [Link]

Sources

Application Notes and Protocols: Z-His-NHNH2 as a Versatile Precursor for the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Z-His-NHNH2 in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of enzyme inhibitors remains a cornerstone of therapeutic development. The careful selection of molecular precursors is paramount to the successful synthesis of potent and selective agents. Among these, N-α-Cbz-L-histidine hydrazide (Z-His-NHNH2) emerges as a precursor of significant strategic value. Its unique structural features—a protected α-amino group, a reactive hydrazide moiety, and the catalytically crucial imidazole side chain of histidine—render it an exceptionally versatile building block for crafting inhibitors targeting a range of enzymes, most notably metalloproteinases.

This guide provides an in-depth exploration of the application of Z-His-NHNH2 in the synthesis of enzyme inhibitors, with a particular focus on Matrix Metalloproteinases (MMPs). We will delve into the mechanistic rationale, provide detailed synthetic protocols, and present a framework for the biological evaluation of the resulting compounds.

The Mechanistic Rationale: Why Z-His-NHNH2 is an Ideal Precursor for Metalloproteinase Inhibitors

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix. Their dysregulation is implicated in a host of pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. A key feature of the MMP active site is a catalytic zinc ion (Zn²⁺), which is essential for their enzymatic activity.

The therapeutic potential of MMP inhibitors has driven extensive research into molecules that can effectively chelate this catalytic zinc ion, thereby inactivating the enzyme. The imidazole ring of the histidine residue is a well-established and highly effective zinc-binding group (ZBG). The nitrogen atoms within the imidazole ring can coordinate with the Zn²⁺ ion in the enzyme's active site, disrupting its catalytic function.

Z-His-NHNH2 strategically incorporates this potent ZBG. Furthermore, the hydrazide functional group (-CO-NH-NH₂) provides a versatile chemical handle for the introduction of diverse molecular scaffolds. Through condensation reactions with aldehydes and ketones, a wide array of N-acylhydrazone derivatives can be synthesized. This allows for the exploration of various "warheads" that can interact with the substrate-binding pockets of the target enzyme, thereby enhancing both potency and selectivity.

G cluster_0 Z-His-NHNH2 Precursor cluster_1 Synthetic Pathway cluster_2 Resulting Inhibitor cluster_3 Target Enzyme Z_His_NHNH2 Z-His-NHNH2 Imidazole Histidine Imidazole (Zinc-Binding Group) Z_His_NHNH2->Imidazole Provides Hydrazide Hydrazide Moiety (Reactive Handle) Z_His_NHNH2->Hydrazide Provides Active_Site Active Site with Zn²⁺ Imidazole->Active_Site Chelates Zn²⁺ Condensation Condensation Reaction (Hydrazone Formation) Hydrazide->Condensation Aldehyde_Ketone Aldehyde/Ketone (R-CO-R') Aldehyde_Ketone->Condensation Inhibitor N-Acylhydrazone Inhibitor Condensation->Inhibitor Inhibitor->Active_Site Binds to MMP Matrix Metalloproteinase (MMP) MMP->Active_Site

Figure 1: Conceptual workflow from Z-His-NHNH2 to MMP inhibition.

Application Protocol: Synthesis of a Novel Hydrazone-Based MMP Inhibitor

This protocol details the synthesis of a representative N-acylhydrazone inhibitor derived from Z-His-NHNH2 and a substituted aromatic ketone. This class of compounds has shown promise as MMP inhibitors.[1]

Materials and Reagents:

  • N-α-Cbz-L-histidine hydrazide (Z-His-NHNH2)

  • 4-Phenoxyacetophenone

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalyst)

  • Dichloromethane (DCM)

  • Hexanes

  • Deuterated Dimethyl Sulfoxide (DMSO-d6) for NMR

  • Silica Gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

Synthetic Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add Z-His-NHNH2 (1.0 mmol) and 4-phenoxyacetophenone (1.0 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of anhydrous ethanol to the flask, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation and Filtration: Cool the concentrated solution in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification (if necessary): If TLC indicates the presence of impurities, the crude product can be purified by silica gel column chromatography using a gradient of DCM and methanol as the eluent.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

G Start Start: Combine Reactants (Z-His-NHNH2 + Ketone) Step1 Add Ethanol and Acetic Acid Start->Step1 Step2 Reflux for 4-6 hours Step1->Step2 Step3 Monitor by TLC Step2->Step3 Decision Reaction Complete? Step3->Decision Decision->Step2 No Step4 Cool to Room Temperature Decision->Step4 Yes Step5 Concentrate via Rotary Evaporation Step4->Step5 Step6 Precipitate in Ice Bath Step5->Step6 Step7 Filter and Wash with Cold Ethanol Step6->Step7 Step8 Purify by Column Chromatography (if needed) Step7->Step8 End End: Characterize Product (NMR, HRMS) Step8->End

Figure 2: Experimental workflow for the synthesis of a hydrazone inhibitor.

Biological Evaluation: In Vitro MMP Inhibition Assay

The inhibitory potential of the synthesized hydrazone derivative against a specific MMP, for instance, MMP-13 (collagenase-3), can be assessed using a fluorogenic substrate assay. MMP-13 is a key target in osteoarthritis research.[1][2]

Protocol:

  • Enzyme and Substrate Preparation: Reconstitute human recombinant MMP-13 and a suitable fluorogenic substrate in assay buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of the synthesized compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the MMP-13 enzyme. Incubate at 37°C for a pre-determined time.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation: Inhibitory Activity of Structurally Related Compounds

While the inhibitory activity of the specific compound synthesized in the protocol above would need to be experimentally determined, the table below presents the IC₅₀ values for structurally related N-acyl hydrazone compounds against various MMPs, demonstrating the potential of this chemical class.[1]

Compound IDTarget EnzymeIC₅₀ (µM)Selectivity Profile
13 MMP-1314.6Selective over MMP-1, -2, -9, -14
11 MMP-1391Moderate Inhibition
12 MMP-13105Moderate Inhibition

Data sourced from a study on non-zinc-binding MMP-13 inhibitors with an N-acyl hydrazone scaffold.[1]

Conclusion and Future Directions

Z-His-NHNH2 stands out as a highly valuable and versatile precursor for the synthesis of enzyme inhibitors, particularly those targeting metalloproteinases. The inherent zinc-binding capability of the histidine moiety, combined with the synthetic tractability of the hydrazide group, provides a powerful platform for the development of novel therapeutic agents. The straightforward synthesis of N-acylhydrazones from Z-His-NHNH2 allows for the rapid generation of compound libraries with diverse functionalities, facilitating the optimization of potency and selectivity. Future research in this area could focus on expanding the range of aldehydes and ketones used in the synthesis to probe different enzyme sub-pockets, as well as exploring the modification of the histidine imidazole ring to fine-tune its zinc-binding affinity.

References

  • Cuffaro, D., et al. (2020). Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. Molecules, 25(21), 5087. [Link]

  • Gruber, C. W., et al. (2018). Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors. Journal of Medicinal Chemistry, 61(15), 6500-6517. [Link]

Sources

protocol for human leukocyte elastase inhibition assay using Z-His-NHNH2 peptides.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Protocol for Human Leukocyte Elastase Inhibition Assay using Z-His-NHNH2 Peptides

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Characterizing Human Leukocyte Elastase Inhibition with Z-His-NHNH2

This document provides a comprehensive guide for the characterization of Human Leukocyte Elastase (HLE) inhibition using the peptide derivative Z-His-NHNH2 (N-carbobenzyloxy-L-histidine hydrazide). We will move beyond a simple list of steps to explore the rationale behind the protocol design, ensuring a robust and self-validating experimental system.

Introduction: The "Why" of HLE Inhibition

Human Leukocyte Elastase (HLE), also known as neutrophil elastase, is a powerful serine protease stored in the azurophilic granules of neutrophils.[1] Physiologically, it is a key component of the innate immune system, responsible for degrading proteins found in the extracellular matrix and clearing pathogens. However, when its activity is excessive or poorly regulated, HLE becomes a significant driver of tissue damage in a range of inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and rheumatoid arthritis.[2][3]

This pathological role makes HLE a prime therapeutic target. The development of specific inhibitors aims to quell its destructive activity without compromising the immune response. Peptide derivatives, such as Z-His-NHNH2, represent a class of compounds designed to interact with the enzyme's active site. The hydrazide (-NHNH2) moiety in Z-His-NHNH2 is of particular interest, as substituted hydrazines have been shown to act as potent, sometimes irreversible, inhibitors of various enzymes.[4] This protocol details a robust method to quantify the inhibitory potential of Z-His-NHNH2 against HLE.

The Assay Principle: Visualizing the Reaction

The core of this assay is a simple enzymatic reaction that produces a measurable signal. HLE's activity is quantified by its ability to cleave a synthetic substrate, which in turn releases a molecule that absorbs light (a chromophore).

  • The Enzyme: Human Leukocyte Elastase (HLE).

  • The Substrate: A peptide, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), is a highly specific and sensitive substrate for HLE.[1][5]

  • The Reaction: HLE cleaves the bond after the Valine residue in the substrate, releasing the yellow chromophore, p-nitroanilide (pNA).

  • The Detection: The rate of pNA release is monitored by measuring the increase in absorbance at 405-410 nm over time using a spectrophotometer or microplate reader.[2]

  • The Inhibition: In the presence of an effective inhibitor like Z-His-NHNH2, the rate of substrate cleavage is reduced. By measuring this reduction, we can quantify the inhibitor's potency.

G cluster_0 Assay Reaction cluster_1 Inhibition Mechanism HLE Human Leukocyte Elastase (HLE) ES_Complex HLE-Substrate Complex HLE->ES_Complex Binds Substrate MeOSuc-AAPV-pNA (Colorless) Substrate->ES_Complex ES_Complex->HLE Catalyzes Product Cleaved Peptide + p-Nitroanilide (Yellow) ES_Complex->Product Inhibitor Z-His-NHNH2 EI_Complex HLE-Inhibitor Complex (Inactive) Inhibitor->EI_Complex HLE_ref HLE_ref->EI_Complex Binds

Caption: The enzymatic reaction and principle of inhibition.

Materials and Reagents

Equipment
  • Microplate reader with 405 nm absorbance filter

  • 96-well, flat-bottom, clear microplates

  • Calibrated single and multichannel pipettes

  • Reagent reservoirs

  • Incubator set to 37°C (optional, for temperature control)

  • Vortex mixer

Reagents
  • Human Leukocyte Elastase (HLE): Lyophilized powder. Store at -80°C.

  • Z-His-NHNH2: The test inhibitor. Store as per manufacturer's instructions, typically as a powder at -20°C.

  • MeOSuc-AAPV-pNA: The chromogenic substrate. Store as a powder at -20°C, protected from light.[1]

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100 or Brij-35. The high salt concentration is crucial as HLE is a cationic protein and this prevents non-specific binding. The detergent prevents aggregation and sticking to plasticware.

  • Inhibitor Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Positive Control (Optional but Recommended): A known HLE inhibitor like Sivelestat or SPCK.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 200 µL. All experiments should be performed in triplicate.

Step 1: Reagent Preparation (The Foundation)
  • Assay Buffer: Prepare 500 mL of 0.1 M HEPES, 0.5 M NaCl, 0.05% Triton X-100, pH 7.5. Filter sterilize and store at 4°C. Rationale: A stable, well-defined buffer system is critical for consistent enzyme activity.[6]

  • HLE Stock Solution (1 mg/mL): Reconstitute lyophilized HLE in a small amount of high-purity water or dilute HCl as per the supplier's data sheet. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6]

  • HLE Working Solution (e.g., 2 µg/mL): On the day of the assay, dilute the HLE stock solution in cold Assay Buffer to a 2X final concentration. The exact concentration should be determined empirically by running a titration to find a concentration that gives a linear reaction rate for at least 20-30 minutes. Keep on ice.

  • Substrate Stock Solution (20 mM): Dissolve MeOSuc-AAPV-pNA in 100% DMSO. Store in small, light-protected aliquots at -20°C.[1]

  • Substrate Working Solution (e.g., 0.8 mM): Dilute the substrate stock solution in Assay Buffer to a 2X final concentration. Prepare this fresh. Rationale: The substrate concentration should ideally be around its Michaelis constant (Km) for sensitive detection of competitive inhibitors.

  • Inhibitor Stock Solution (e.g., 10 mM): Dissolve Z-His-NHNH2 in 100% DMSO.

  • Inhibitor Serial Dilutions: Create a 10-point serial dilution series of Z-His-NHNH2 in 100% DMSO. Then, dilute this series 25-fold into Assay Buffer to create a 4X working solution series with a final DMSO concentration of 4%. Rationale: This two-step dilution minimizes the final DMSO concentration in the assay, which can affect enzyme activity.

Step 2: Assay Plate Setup (The Blueprint)

Caption: Example 96-well plate setup for HLE inhibition assay.

Step 3: The Reaction (Execution)
  • Inhibitor/Buffer Addition: Add 50 µL of Assay Buffer to the "Control" wells. Add 50 µL of the appropriate 4X Z-His-NHNH2 serial dilutions to the "Test Inhibitor" wells.

  • Enzyme Addition: Add 100 µL of the 2X HLE working solution to the "Control" and "Test Inhibitor" wells. Do NOT add enzyme to the "Blank" wells.

  • Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature or 37°C. Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for reaching equilibrium and accurately determining potency, especially for slow-binding or irreversible inhibitors.[7]

  • Reaction Initiation: Add 50 µL of the 2X substrate working solution to all wells (including the Blank wells). Mix immediately.

  • Data Acquisition: Place the plate in the microplate reader. Measure the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode).[2] This is the preferred method. If a kinetic reader is unavailable, an endpoint reading can be taken after a fixed time (e.g., 30 minutes), but this provides less information.

Data Analysis and Interpretation

Initial Velocity Calculation

For each well, plot absorbance vs. time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve (typically the first 5-15 minutes).[6] The rate should be expressed as mOD/min or converted to µmol/min using the Beer-Lambert law if a pNA standard curve is run.

  • Correct for Blank: Subtract the rate of the "Blank" wells (which accounts for non-enzymatic substrate hydrolysis) from all other wells.

  • Calculate Percent Inhibition: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

IC₅₀ Determination

The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Plot % Inhibition versus the log[Z-His-NHNH2].

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

  • The IC₅₀ value is determined from the curve fit.

Z-His-NHNH2 [µM]Log [Inhibitor]Rate (mOD/min)% Inhibition
0 (Control)N/A25.40
0.1-1.023.19.1
0.5-0.319.822.0
1.00.015.240.2
5.00.78.168.1
10.01.04.681.9
50.01.71.992.5
Advanced Analysis: Mechanism of Inhibition (MoA)

To provide a deeper, more authoritative understanding of Z-His-NHNH2, its mechanism of inhibition should be investigated. This distinguishes a screening assay from a full characterization. The hydrazide moiety suggests the possibility of irreversible inhibition.[4]

  • Reversible vs. Irreversible Inhibition: Reversible inhibitors bind non-covalently and can be dissociated, while irreversible inhibitors typically form a stable, often covalent, bond with the enzyme.[8][9][10]

  • Test for Irreversibility: A simple method is to pre-incubate the enzyme with a high concentration of Z-His-NHNH2 for an extended period (e.g., 1-2 hours). Then, dilute the mixture significantly (e.g., 100-fold) into the assay solution. If the inhibition is reversible, the inhibitor will dissociate upon dilution, and enzyme activity will be restored. If it is irreversible, activity will remain low.

  • Kinetic Characterization: To determine the type of reversible inhibition (e.g., competitive, non-competitive), perform the assay by varying the substrate concentration at several fixed concentrations of the inhibitor. The resulting data can be plotted using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to visualize the MoA.

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme ES E-S Complex E->ES EI E-I Complex E->EI S Substrate S->ES I Inhibitor I->EI ES->E -> Product E2 Enzyme ES2 E-S Complex E2->ES2 EI2 E-I Complex E2->EI2 S2 Substrate S2->ES2 ESI2 E-S-I Complex S2->ESI2 I2 Inhibitor I2->EI2 I2->ESI2 ES2->E2 -> Product ES2->ESI2 EI2->ESI2

Caption: Logical relationships in competitive vs. non-competitive inhibition.

References

  • Slideshare. (n.d.). Enzyme inhibitors, reversible_and_irreversible. Retrieved from [Link]

  • University of Reading. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • ELK Biotechnology. (n.d.). Human LEI(Leukocyte Elastase Inhibitor) ELISA Kit. Retrieved from [Link]

  • AK Lectures. (2014). Irreversible and Reversible Inhibition. Retrieved from [Link]

  • JoVE. (2025). Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis. Retrieved from [Link]

  • Fersht, A. (1999). Structure and Mechanism in Protein Science: A Guide to Enzyme Catalysis and Protein Folding. W. H. Freeman.
  • Groutas, W. C., et al. (1989). Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study. Journal of Medicinal Chemistry, 32(7), 1607–1611. Retrieved from [Link]

  • AK Lectures. (2014, August 12). Reversible and Irreversible Enzyme Inhibition. YouTube. Retrieved from [Link]

  • Innovative Research. (n.d.). Human Leukocyte Elastase Inhibitor ELISA Kit. Retrieved from [Link]

  • AMSBIO. (n.d.). Neutrophil Elastase Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Knight, W. B., et al. (1992). Mechanism of inhibition of human leukocyte elastase by two cephalosporin derivatives. Biochemistry, 31(20), 4980–4986. Retrieved from [Link]

  • PubChem. (n.d.). Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method. Retrieved from [Link]

  • Polverino, F., et al. (2022). Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. Molecules, 27(5), 1730. Retrieved from [Link]

  • Tuhy, P. M., & Powers, J. C. (1975). Inhibition of human leukocyte elastase by peptide chloromethyl ketones. FEBS Letters, 50(3), 359-361. Retrieved from [Link]

  • Groutas, W. C., et al. (1993). Mechanism of inhibition of human leucocyte elastase by monocyclic beta-lactams. Biochemistry, 32(34), 8970–8980. Retrieved from [Link]

  • Bisswanger, H. (2014). Enzyme assays. Perspectives in Science, 1(1-6), 41-55. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Jia, H., et al. (2022). Preparation and Mechanism of Shale Inhibitor TIL-NH2 for Shale Gas Horizontal Wells. Materials, 15(15), 5122. Retrieved from [Link]

  • Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal, 128(4), 913–919. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Mass Spectrometry Analysis of Z-His-NHNH2 Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Peptides containing the carbobenzoxy-histidine-hydrazide (Z-His-NHNH2) moiety are important intermediates in peptide chemistry and drug development.[1][2] They serve as valuable precursors for creating larger peptide structures, including peptide thioesters used in chemical protein synthesis.[1][2] The analysis of these molecules by mass spectrometry (MS) is crucial for reaction monitoring, purity assessment, and structural confirmation. However, the unique combination of the bulky, hydrophobic Z-group, the basic and nucleophilic histidine residue, and the reactive hydrazide functionality presents a distinct set of analytical challenges.

This guide provides a comprehensive overview and detailed protocols for the successful mass spectrometry analysis of Z-His-NHNH2 containing peptides. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for these complex molecules. We will delve into the causality behind experimental choices, offering field-proven insights to ensure trustworthy and reproducible results.

Part 1: Sample Preparation & Handling

Proper sample preparation is paramount for obtaining high-quality mass spectrometry data. The physicochemical properties of Z-His-NHNH2 peptides necessitate careful consideration of solvents and handling conditions to prevent degradation and ensure optimal ionization.

Key Considerations:

  • Solubility: The carbobenzoxy (Z) group imparts significant hydrophobicity. Therefore, initial dissolution in organic solvents such as acetonitrile (ACN) or methanol (MeOH) is often necessary before dilution with aqueous mobile phases.

  • pH: The histidine imidazole side chain (pKa ≈ 6.0) and the N-terminal amine can exist in different protonation states depending on the pH. Acidic conditions (e.g., using 0.1% formic acid or acetic acid) are generally preferred for positive-ion electrospray ionization (ESI) as they promote protonation, which is essential for generating charged ions in the gas phase.[3][4]

  • Metal Adduction: The histidine and hydrazide moieties can chelate metal ions. It is crucial to use high-purity solvents and acidifiers to minimize the formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts, which can complicate spectral interpretation.

  • Stability: Peptide hydrazides can be susceptible to oxidation and other side reactions. Samples should be analyzed promptly after preparation and stored at low temperatures for short-term storage.

Protocol 1: Standard Sample Preparation for LC-MS Analysis

This protocol outlines the steps for preparing a Z-His-NHNH2 containing peptide for analysis by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Peptide sample

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Low-binding microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the peptide sample.

    • Prepare a 1 mg/mL stock solution by dissolving the peptide in 100% ACN. Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent composition that matches the initial LC mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% FA). This ensures good peak shape and compatibility with the chromatographic system.[5]

    • Use low-binding tubes to prevent loss of the peptide due to non-specific binding, a common issue with hydrophobic peptides.[6]

  • Final Steps:

    • Centrifuge the final solution at high speed for 5-10 minutes to pellet any insoluble material.

    • Transfer the supernatant to an appropriate autosampler vial for LC-MS analysis.

Part 2: Mass Spectrometry Method Development

The development of a robust MS method requires careful optimization of ionization and fragmentation parameters to account for the specific characteristics of Z-His-NHNH2 peptides.

Ionization Source Selection

Electrospray ionization (ESI) is the most suitable technique for analyzing these peptides due to their polarity and presence in solution for LC-MS analysis.[3][4] ESI is a "soft" ionization method that typically produces intact molecular ions with multiple charges ([M+nH]n+), which is advantageous for analyzing larger molecules on mass analyzers with limited m/z ranges.[4]

Key ESI Parameters to Optimize:

  • Capillary Voltage: Typically 3.5-4.8 kV in positive ion mode.

  • Capillary Temperature: 200-300°C to aid in desolvation.[7]

  • Cone (or Skimmer) Voltage: This parameter can influence in-source fragmentation. Start with a low value to preserve the molecular ion and increase it if fragmentation is desired for initial characterization.

MS1 Analysis (Full Scan)

In a full scan experiment, the goal is to identify the molecular ion of the peptide. Due to the basic nature of the histidine residue and the N-terminus, Z-His-NHNH2 peptides will readily form multiply charged ions in positive ESI mode.[3][8] The most common charge states are typically +2 and +3, depending on the overall peptide length and the presence of other basic residues.

Table 1: Calculated m/z for a Model Peptide (Z-His-Ala-Val-NHNH2, MW = 488.55 Da)

Ion SpeciesCharge (z)Calculated m/z
[M+H]+1489.56
[M+2H]2+2245.28
[M+Na]+1511.54
[M+K]+1527.52
MS/MS Fragmentation (Tandem MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. Collision-Induced Dissociation (CID) is the most common fragmentation technique. The presence of histidine significantly influences CID fragmentation patterns.[7][9]

Expected Fragmentation Behavior:

  • Mobile Proton Model: In low-energy CID, fragmentation is often directed by the location of protons. With a basic histidine residue, the "mobile proton" model predicts that protons can move along the peptide backbone, leading to cleavage at various amide bonds.[10]

  • Histidine-Specific Fragmentation: Cleavage C-terminal to histidine is often enhanced.[7][11] The position of the histidine residue within the peptide sequence can affect the observed fragment ions; a more C-terminal histidine often yields more extensive sequence information.[9]

  • Loss of the Z-group: The carbobenzoxy group can be lost as a neutral fragment (C7H6O, toluene) or through other pathways, leading to a characteristic loss of 134.04 Da from the precursor ion.

  • Hydrazide Moiety: Fragmentation may occur at the N-N bond of the hydrazide, though this is generally less favorable than peptide backbone cleavage.

Diagram 1: Predicted Fragmentation Pathway of a Z-His-NHNH2 Peptide

Below is a Graphviz diagram illustrating the primary fragmentation pathways for a generic Z-His-NHNH2 peptide, highlighting the generation of b- and y-type ions.

G cluster_peptide Precursor Ion [M+2H]2+ cluster_losses Characteristic Losses P Z -- NH -- CH(His) -- CO -- || -- NH -- CH(R) -- CO -- NHNH2 Y_ion y-ions [H -- NH -- CH(R) -- CO -- NHNH2]+ P->Y_ion Peptide Bond Cleavage B_ion b-ions [Z -- NH -- CH(His) -- CO]+ P->B_ion Peptide Bond Cleavage Z_loss Loss of Z-group (C8H8O2) P->Z_loss His_loss Histidine Imidazole Side-chain loss B_ion->His_loss

Caption: Predicted CID fragmentation pathways for Z-His-NHNH2 peptides.

Protocol 2: Optimized LC-MS/MS Method for Z-His-NHNH2 Peptides

This protocol provides a starting point for developing a reversed-phase LC-MS/MS method.

Instrumentation:

  • UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[6][12]

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters (Positive ESI):

  • MS1 Scan Range: m/z 150-1500

  • MS/MS: Data-Dependent Acquisition (DDA)

    • Select top 3-5 most intense precursors from MS1 scan for fragmentation.

    • Collision Energy (CE): Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure a wide range of fragment ions are produced.[13]

    • Dynamic Exclusion: Exclude precursors after 2-3 MS/MS events for 30 seconds to allow for the selection of lower abundance ions.

Part 3: Data Analysis & Interpretation

Accurate interpretation of the mass spectra is key to confirming the identity and purity of the target peptide.

Diagram 2: Workflow for Data Analysis and Confirmation

This diagram outlines a logical workflow for analyzing the acquired MS and MS/MS data.

G A Acquire LC-MS/MS Data B Extract Ion Chromatogram (EIC) for Predicted m/z Values A->B C Analyze MS1 Spectrum B->C J Assess Purity from EIC B->J D Identify Molecular Ion Cluster ([M+H]+, [M+2H]2+, etc.) C->D E Check for Common Adducts ([M+Na]+, [M+K]+) C->E F Analyze MS/MS Spectrum D->F G Assign b- and y-ion Series F->G H Identify Characteristic Neutral Losses (e.g., Z-group, H2O, NH3) F->H I Confirm Peptide Sequence G->I H->I

Caption: Systematic workflow for Z-His-NHNH2 peptide data analysis.

Interpretation Steps:

  • Examine the MS1 Spectrum: Identify the isotopic cluster corresponding to the predicted molecular weight and charge states. The presence of multiple charge states is a strong indicator of a peptide.[8]

  • Deconvolute the MS/MS Spectrum: Use software to assign fragment ions to the b- and y-ion series. A successful identification will have a continuous series of b- and/or y-ions that match the expected peptide sequence.

  • Look for Corroborating Evidence: The presence of immonium ions (low m/z ions characteristic of specific amino acids, e.g., m/z 110.07 for Histidine) and neutral losses from the parent ion can provide additional confidence in the identification.

Part 4: Troubleshooting

Table 2: Common Problems, Potential Causes, and Recommended Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal Intensity 1. Poor ionization. 2. Non-specific binding to vials/tubing.[6] 3. Sample degradation.1. Optimize mobile phase pH; ensure 0.1% FA is present. 2. Use low-binding consumables; consider adding a small amount of organic solvent to the sample. 3. Prepare samples fresh and analyze promptly.
Complex MS1 Spectrum (Many Adducts) 1. Contaminated solvents or glassware. 2. High salt concentration in the sample.1. Use high-purity, LC-MS grade solvents and reagents. 2. If necessary, desalt the sample using a C18 ZipTip or similar solid-phase extraction method.
Poor Fragmentation / No Sequence Ions 1. Incorrect collision energy. 2. Precursor ion is not sufficiently charged. 3. Oxidation of histidine residue, which can alter fragmentation pathways.[11]1. Optimize collision energy; use a ramped or stepped CE. 2. Ensure acidic mobile phase to promote protonation. 3. Minimize sample exposure to air and light; check for +16 Da mass shifts.
Ambiguous Sequence Assignment 1. Isomeric residues (e.g., Leu/Ile). 2. Scrambling of sequence during CID.[10]1. High-resolution MS may not differentiate isomers. Requires alternative analytical methods if necessary. 2. This is an inherent challenge. Look for unique fragment ions to confirm the sequence.

Conclusion

The mass spectrometry analysis of Z-His-NHNH2 containing peptides is a manageable task when approached with a clear understanding of the molecule's unique chemical properties. By implementing careful sample preparation, optimizing LC and MS parameters, and following a systematic data analysis workflow, researchers can obtain high-quality, reliable data for structural confirmation and purity assessment. The protocols and insights provided in this guide serve as a robust starting point for developing and troubleshooting methods for this important class of peptide intermediates.

References

  • Willard, B. B., & Kinter, M. (2001). Effects of the position of internal histidine residues on the collision-induced fragmentation of triply protonated tryptic peptides. Journal of the American Society for Mass Spectrometry, 12(5), 596-603. [Link]

  • Vachet, R. W., & Glish, G. L. (2001). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Journal of the American Society for Mass Spectrometry, 12(6), 661-673. [Link]

  • Zhang, T., et al. (2020). Development of an efficient LC-MS peptide mapping method using accelerated sample preparation for monoclonal antibodies. Journal of Chromatography B, 1137, 121895. [Link]

  • Williams, J. P., & Williams, E. R. (2011). A Simple and Robust Method for Determining the Number of Basic Sites in Peptides and Proteins using Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(5), 897-905. [Link]

  • Yang, S., et al. (2011). Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(22), 8681-8685. [Link]

  • Harrison, A. G. (2009). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry, 20(2), 251-257. [Link]

  • AMSBiopharma. (2023). UPLC-MS/MS method development for peptide analysis. [Link]

  • Kaur, S., & Glick, J. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. [Link]

  • Alturas Analytics, Inc. (2023). Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. [Link]

  • Vachet, R. W., & Glish, G. L. (2002). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry, 13(6), 664-672. [Link]

  • Waters Corporation. (2021). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. [Link]

  • Gessner, G., et al. (2021). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 32(5), 1269-1280. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
  • Lee, Y. J., et al. (2022). Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 33(9), 1668-1676. [Link]

  • Cai, Y., et al. (2018). Targeted histidine-peptide enrichment improved the accuracy of isobaric-based quantitative proteomics. Analytical Methods, 10(35), 4316-4323. [Link]

  • Fritz, G., et al. (2015). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 14(10), 2723-2735. [Link]

  • ResearchGate. (2018). Targeted histidine-peptide enrichment improved the accuracy of isobaric-based quantitative proteomics. [Link]

  • Dong, M., et al. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry, 91(4), 2651-2655. [Link]

  • MDPI. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. [Link]

  • Lau, P. Y. (2011). Mass spectrometry of peptides and proteins : fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins. The Hong Kong Polytechnic University. [Link]

  • C. de la Torre, et al. (2020). Enrichment of histidine containing peptides by on-line immobilised metal affinity solid-phase extraction capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1620, 460986. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • ResearchGate. (2019). LC-MS/MS parameters for the analysis of CBZ and its... [Link]

  • Wang, Y., & Li, Y. M. (2020). Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. Methods in Molecular Biology, 2133, 119-140. [Link]

  • Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Analytica Chimica Acta, 532(1), 1-18. [Link]

  • Coin, I., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(7), 586-592. [Link]

  • Nielsen, M. L., & Savitski, M. M. (2011). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Methods in Molecular Biology, 753, 85-98. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Integrity of Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is dedicated to providing researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies for a critical challenge in peptide chemistry: preventing the racemization of histidine during peptide coupling. Maintaining the stereochemical integrity of each amino acid is paramount for the biological activity and therapeutic efficacy of synthetic peptides. Histidine, with its unique imidazole side chain, presents a significant hurdle in achieving this goal.

This resource is structured to provide both quick answers through our FAQs and detailed, actionable solutions in our Troubleshooting Guides. We will delve into the mechanistic underpinnings of histidine racemization and provide field-proven protocols to ensure the chiral purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding histidine racemization.

Q1: Why is histidine so susceptible to racemization during peptide coupling?

Histidine is particularly prone to racemization due to its imidazole side chain. The lone pair of electrons on the π-nitrogen (N-π) of the imidazole ring is strategically positioned to act as an internal base. During the activation of the carboxyl group for peptide bond formation, this N-π can abstract the α-proton. This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side of this planar structure, resulting in a mixture of the desired L-enantiomer and the undesired D-enantiomer in your peptide sequence.[1][2]

Q2: What is the most effective strategy to prevent racemization of histidine?

The most effective and widely accepted strategy is the protection of the imidazole side chain, specifically at the catalytically active π-nitrogen.[1][2][3] By attaching a suitable protecting group to this nitrogen, its ability to function as an intramolecular base is significantly diminished, thereby preserving the stereochemistry of the α-carbon.[1][2]

Q3: Which side-chain protecting groups are recommended for histidine in Fmoc-based solid-phase peptide synthesis (SPPS)?

The choice of protecting group is critical and depends on the specific requirements of your synthesis, including the coupling conditions and the desired level of racemization suppression. Here's a summary of commonly used protecting groups:

  • Trityl (Trt): While widely used, the Trt group protects the τ-nitrogen (N-τ) and offers only minimal suppression of racemization.[2] Its primary role is to prevent side-chain acylation.[4][5]

  • tert-Butoxycarbonyl (Boc): Protecting the imidazole with a Boc group has proven highly effective in reducing racemization, even at the elevated temperatures often used in microwave-assisted peptide synthesis.[2][6]

  • Benzyloxymethyl (Bom): The Bom group, by protecting the π-nitrogen, is very effective at suppressing racemization.[1][2][5]

  • 4-Methoxybenzyloxymethyl (MBom): This protecting group for the N-π position has demonstrated excellent prevention of racemization, even in microwave-assisted SPPS at high temperatures.[2][7]

Q4: How do coupling reagents and additives impact histidine racemization?

The selection of coupling reagents and the use of additives are crucial factors in controlling racemization for all amino acids, but especially for histidine.

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization.[8] Their use necessitates the inclusion of an additive.

  • Additives (e.g., HOBt, HOAt, OxymaPure): The addition of these reagents to carbodiimide-mediated couplings is strongly recommended.[3][8] They react with the activated amino acid to form active esters that are less prone to racemization.[9] OxymaPure is a non-explosive and highly effective alternative to HOBt and HOAt.[8][10]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents generally result in lower levels of racemization compared to carbodiimides alone.[2][11] HATU is particularly efficient and is known for its ability to suppress epimerization.[11]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving specific issues related to histidine racemization encountered during your experiments.

Problem: Significant epimerization (>5%) of a histidine-containing peptide is detected by HPLC analysis after synthesis and purification.

Potential Causes & Step-by-Step Solutions:

  • Inadequate Side-Chain Protection:

    • Diagnosis: Are you using a histidine derivative with an unprotected imidazole side chain or one protected with a group known for minimal racemization suppression, such as Trityl?

    • Solution: Switch to a histidine derivative with a π-nitrogen protecting group. For Fmoc-SPPS, Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH are excellent choices for minimizing racemization, especially under forcing conditions like elevated temperatures.

  • Suboptimal Coupling Reagent and Additive Combination:

    • Diagnosis: Are you using a carbodiimide-based coupling reagent (e.g., DIC) without an appropriate additive?

    • Solution:

      • Immediate Action: Always incorporate an additive when using carbodiimides. The combination of DIC with OxymaPure is a highly effective and safe option.[8][10]

      • Alternative Strategy: Consider switching to an onium salt-based coupling reagent. HATU or HCTU, in the presence of a hindered base like DIPEA, generally provide rapid coupling with very low racemization.[9][11]

  • Influence of Base and Reaction Temperature:

    • Diagnosis: Are you using a strong, unhindered base or elevated temperatures for an extended period?

    • Solution:

      • Base Selection: The basicity and steric hindrance of the organic base used can influence racemization.[12] Consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM).

      • Temperature Control: While elevated temperatures can accelerate coupling, they can also increase the rate of racemization.[13] If you are experiencing high levels of epimerization, try performing the coupling of the histidine residue at a lower temperature (e.g., 0°C or room temperature).

Comparative Data on Histidine Protecting Groups
Protecting GroupPosition of ProtectionRacemization SuppressionCleavage ConditionsKey Considerations
Trityl (Trt) N-τMinimalMild Acid (TFA)Primarily prevents side-chain acylation.[2][4]
Boc N-π or N-τHighStrong Acid (TFA)Very effective, especially for microwave-assisted synthesis.[2][6]
Bom N-πVery HighStrong Acid (TFA)Excellent for suppressing racemization.[1][2]
MBom N-πVery HighStrong Acid (TFA)Highly effective, even at elevated temperatures.[2][7]
Comparative Overview of Coupling Reagents and Additives
Reagent/AdditiveTypeRacemization Potential (without additive)Recommended for HistidineNotes
DIC/DCC CarbodiimideHighOnly with additiveDIC is preferred for SPPS due to the solubility of its urea byproduct.[8][11]
HOBt AdditiveN/AYesEffective, but with safety concerns (explosive potential).[8]
HOAt AdditiveN/AHighly RecommendedMore effective than HOBt at suppressing racemization.[8]
OxymaPure AdditiveN/AHighly RecommendedA safe and highly effective alternative to HOBt and HOAt.[8][10]
HBTU/HATU Onium SaltLowHighly RecommendedHATU is generally considered superior for difficult couplings and minimizing racemization.[11]
PyBOP Onium SaltLowRecommendedA well-established and effective coupling reagent.

Experimental Protocols

Here, we provide a detailed, step-by-step protocol for a low-racemization coupling of a histidine residue in Fmoc-based solid-phase peptide synthesis.

Protocol: Low-Racemization Coupling of Fmoc-His(Boc)-OH using DIC/OxymaPure

This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-His(Boc)-OH (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Preparation of the Coupling Solution (Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-His(Boc)-OH (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

    • Add DIC (3 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. Note: Prolonged pre-activation times can increase the risk of racemization.

  • Coupling Reaction:

    • Add the freshly prepared coupling solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

    • To monitor the reaction, take a small sample of the resin, wash it, and perform a Kaiser test. If the test is positive (blue beads), extend the coupling time.

  • Washing and Capping (Optional):

    • Once the coupling is complete (Kaiser test is negative), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

    • If a small amount of unreacted amine is suspected, perform a capping step with acetic anhydride and a non-nucleophilic base to block these sites.

  • Continuation of Synthesis:

    • Proceed with the Fmoc deprotection of the newly coupled histidine residue to continue the peptide chain elongation.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of histidine racemization and a logical troubleshooting workflow.

racemization_mechanism L_His Activated L-His Enolate Planar Enolate L_His->Enolate α-proton abstraction (catalyzed by N-π) Enolate->L_His Reprotonation D_His D-His Epimer Enolate->D_His

Caption: Mechanism of Histidine Racemization via an Achiral Enolate Intermediate.

troubleshooting_workflow Start High His Racemization Detected Check_PG Evaluate His Protecting Group Start->Check_PG Check_Reagents Assess Coupling Reagents Check_PG->Check_Reagents Is N-π protected? Solution_PG Switch to N-π Protected His (e.g., Boc, MBom) Check_PG->Solution_PG Is it Trt or unprotected? Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Using optimal reagents? Solution_Reagents Use Onium Salt (HATU) or DIC/Oxyma Check_Reagents->Solution_Reagents Using Carbodiimide alone? Solution_Conditions Lower Temperature Use Hindered Base (NMM) Check_Conditions->Solution_Conditions High temp or strong base? End Racemization Minimized Check_Conditions->End Conditions are mild? Solution_PG->End Solution_Reagents->End Solution_Conditions->End

Caption: Troubleshooting Workflow for Histidine Racemization.

References

  • Jones, J. H. (1980). Mechanism of racemisation of histidine derivatives in peptide synthesis. International Journal of Peptide and Protein Research, 15(3), 301-303. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Jones, J. H., & Ramage, W. I. (1978). An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. Journal of the Chemical Society, Chemical Communications, (10), 472-473. [Link]

  • Nishiyama, Y., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. [Link]

  • ResearchGate. (2002). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. [Link]

  • ResearchGate. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. [Link]

  • Bachem. (2010). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA International Journal for Chemistry, 64(1), 13-20. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017. [Link]

  • PubMed. (2025). Study of the impact of histidine configuration and position on analytical separation of tripeptides. Journal of Chromatography A, 1729, 464019. [Link]

  • ResearchGate. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... [Link]

  • Semantic Scholar. (2017). Advances in Fmoc solid-phase peptide synthesis. [Link]

  • CEM. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis. [Link]

  • SciELO. (2017). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Hydrazinopeptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrazinopeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable peptidomimetics. Low yield is a frequent challenge in this specialized area of peptide chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during your experiments.

Introduction to Hydrazinopeptide Synthesis Challenges

Hydrazinopeptides, which incorporate one or more α-hydrazino acid residues, offer unique structural and functional properties, making them promising candidates for various therapeutic applications. However, the introduction of the hydrazino moiety presents specific synthetic challenges that can lead to significantly lower yields compared to standard peptide synthesis. These challenges often stem from the unique reactivity of the hydrazino group, difficulties in preparing high-purity starting materials, and increased susceptibility to side reactions. This guide will walk you through a systematic approach to troubleshooting low yields, from the quality of your starting materials to the final purification of your target peptide.

Frequently Asked Questions (FAQs)

Category 1: Starting Material Quality and Preparation

Q: My final hydrazinopeptide yield is consistently low. Could the problem originate from my starting α-hydrazino acid?

A: Absolutely. The quality and purity of your α-hydrazino acid building blocks are paramount for a successful synthesis. Issues with the starting material can have a cascading effect on all subsequent steps.

  • Optical Purity: The synthesis of optically pure hydrazino acids is a known challenge.[1] Common synthetic routes, such as N-amination of N-benzyl amino acid derivatives, Shestakov rearrangement, or nucleophilic substitution of α-bromo acids, can have drawbacks that lead to racemic mixtures or impurities.[1] Using a hydrazino acid with low enantiomeric purity will result in a mixture of diastereomeric peptides, which are often difficult to separate by standard purification methods like RP-HPLC, leading to a lower yield of the desired stereoisomer.

  • Chemical Purity: Impurities from the synthesis of the hydrazino acid, such as unreacted starting materials or byproducts, can interfere with the coupling reactions. It is crucial to thoroughly purify the hydrazino acid derivative before use. Researchers have reported difficulties with the isolation and purification of certain α-hydrazino acids, such as those derived from tryptophan, tyrosine, and glutamic acid.[2][3]

Q: I am struggling with the synthesis and purification of my desired α-hydrazino acid. What are the common pitfalls?

A: The synthesis of α-hydrazino acids is a multi-step process that requires careful optimization. Here are some common pitfalls:

  • Side Reactions During Synthesis: Each synthetic route has its own potential for side reactions. For instance, in the nucleophilic substitution of α-bromo acids with hydrazine, over-alkylation can occur. Careful control of stoichiometry and reaction conditions is essential.

  • Purification Challenges: As mentioned, the purification of α-hydrazino acids can be difficult.[2][3] These compounds can be highly polar, making them challenging to handle with standard silica gel chromatography. Recrystallization is often a necessary and effective purification step. It is advisable to consult published procedures for the specific α-hydrazino acid you are synthesizing.[3]

  • Protecting Group Strategy: The choice of protecting groups for the α-hydrazino acid is critical for its stability and subsequent use in peptide synthesis. The Nβ atom is typically protected with a Boc group, while the Nα can be protected with groups like Bzl or left unprotected, each presenting its own set of advantages and disadvantages in the coupling step.[1][4][5]

Category 2: Coupling Reaction Issues

Q: I suspect my coupling efficiency is low. How can I confirm this, and what are the likely causes?

A: Low coupling efficiency is a primary contributor to low overall yield. Here’s how to diagnose and address it:

  • Monitoring the Reaction: It is essential to monitor the progress of your coupling reactions. For solid-phase peptide synthesis (SPPS), the Kaiser (ninhydrin) test is a reliable method to check for the presence of free primary amines after each coupling step.[6] A positive result (blue beads) indicates incomplete coupling. For solution-phase synthesis, thin-layer chromatography (TLC) or LC-MS can be used to monitor the consumption of starting materials.

  • Causes of Low Coupling Efficiency:

    • Steric Hindrance: Hydrazino acids, especially those with bulky side chains or protecting groups, can be sterically hindered, slowing down the coupling reaction.

    • Inappropriate Activation: The choice of coupling reagent and activation time is crucial. Reagents like HATU, HBTU, and DCC/HOSu are commonly used.[1][7] However, the optimal choice can depend on the specific amino acids being coupled. For instance, in some cases, in situ formation of the activated ester is necessary to avoid side reactions.[1]

    • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and stoichiometry need to be optimized.[8][9][10] A slight excess of the coupling reagents is often used to drive the reaction to completion.[8] If the reaction is slow at room temperature, a moderate increase in temperature (e.g., to 40-60°C) may be beneficial, but excessive heat can cause degradation.[8]

    • Presence of Water: For coupling reactions involving carbodiimides like EDC or DCC, the presence of water can hydrolyze the activated intermediate, leading to low yields.[8] Ensuring anhydrous conditions is critical in these cases.

Q: What are the most common side reactions during hydrazinopeptide coupling, and how can I minimize them?

A: The unique structure of hydrazino acids makes them susceptible to specific side reactions that can significantly reduce the yield of the desired product.

  • Diketopiperazine Formation: This is a common side reaction, especially when unprotected hydrazino acids are used.[1] It occurs at the dipeptide stage and is particularly prevalent if proline is one of the first two residues in the sequence.[11] To minimize this, using a 2-chlorotrityl chloride resin in Fmoc-based SPPS can be effective due to its steric bulk.[11]

  • Oligomerization: Activation of unprotected hydrazino acids can also lead to the formation of various oligomers, which complicates purification and reduces the yield of the target peptide.[1]

  • Aspartimide Formation: If your sequence contains aspartic acid, it can cyclize to form an aspartimide under both acidic and basic conditions. This intermediate can then reopen to form a mixture of α- and β-coupled peptides.[11] Adding HOBt to the piperidine deprotection solution in Fmoc synthesis can help reduce aspartimide formation.[11]

Q: What is the optimal protecting group strategy for hydrazino acids to maximize yield?

A: The choice of protecting groups is a critical decision in hydrazinopeptide synthesis.

  • Unprotected Nα-Hydrazino Acids: While seemingly simpler, using unprotected hydrazino acids can lead to side reactions like diketopiperazine formation and oligomerization upon activation.[1] However, in some cases, acylation can proceed regioselectively on the Nβ-amino group, especially with sterically hindered amino acid partners.[1]

  • Nα-Benzyl (Bzl) Protection: The use of an Nα-benzyl group can prevent side reactions at the Nα-position. However, the deprotection of the benzyl group can be challenging and may require harsh conditions that can affect other parts of the peptide.[1]

  • Orthogonally Bisprotected Hydrazino Acids: The most recommended strategy for complex syntheses is the use of orthogonally bisprotected hydrazino acids, typically with a Boc group on the Nβ-atom and a Bzl group on the Nα-atom.[4][5] This allows for selective deprotection and controlled peptide bond formation, minimizing side reactions and generally leading to higher yields and purity.

Q: How do I choose the right coupling reagents and reaction conditions for my hydrazinopeptide synthesis?

A: The optimal coupling conditions depend on the specific sequence and the chosen synthetic strategy (solid-phase or solution-phase).

Coupling Reagent Activator/Base Typical Solvent Key Considerations
HATU DIPEA or NMMDMF, NMPHighly efficient, fast reaction times. Good for sterically hindered couplings.
HBTU DIPEA or NMMDMF, NMPSimilar to HATU, a common choice for SPPS.
DCC HOSu or HOBtDMF, DCMCost-effective, but produces a DCU precipitate that needs to be filtered. Requires anhydrous conditions.[1][8]
EDC HOSu or HOBtDMF, DCM, Water (for some applications)Water-soluble carbodiimide, useful for solution-phase synthesis.
  • Stoichiometry: A slight excess (1.1-1.5 equivalents) of the hydrazino acid and coupling reagents is often used to ensure complete reaction.[8] For difficult couplings, a "double coupling" approach, where the coupling step is repeated with fresh reagents, can be beneficial.[7]

  • Temperature: Most coupling reactions are performed at room temperature. However, for slow reactions, increasing the temperature to 40-60°C can improve the rate.[8] It's important to monitor for any degradation at higher temperatures.

Category 3: On-Resin Aggregation and Sequence-Dependent Problems

Q: My peptide is difficult to synthesize, and I see signs of aggregation on the solid support. What can I do?

A: Peptide aggregation during SPPS is a significant hurdle, especially for hydrophobic sequences, leading to incomplete reactions and low yields.[7][12]

  • Signs of Aggregation: In batch synthesis, a shrinking of the resin matrix is a key indicator.[7]

  • Strategies to Mitigate Aggregation:

    • Resin Choice: Use a resin with good swelling properties, such as a PEG-based resin (e.g., NovaPEG, TentaGel). A lower substitution resin (0.2 - 0.3 mmol/g) increases the distance between growing peptide chains, reducing aggregation.[7]

    • "Difficult Sequence" Disruptors: Incorporating pseudoproline dipeptides at serine or threonine residues can introduce a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation.[7]

    • Solvent Choice: Using solvents like N-methyl-2-pyrrolidone (NMP) or adding 25% dimethyl sulfoxide (DMSO) to DMF can help to disrupt hydrogen bonding and reduce aggregation.[11]

Category 4: Cleavage and Post-Synthesis Workup

Q: I have completed the synthesis, but I am losing a significant amount of product during cleavage and purification. What are some best practices?

A: The final steps of cleavage and purification are critical for obtaining a good yield of your final product.

  • Cleavage: Ensure you are using the correct cleavage cocktail for your protecting groups. For example, a common cocktail for peptides with acid-labile protecting groups is trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIPS) and water to prevent side reactions with sensitive residues.[2]

  • Precipitation and Redissolution: After cleavage, the peptide is typically precipitated in cold diethyl ether.[7] This step can be a source of product loss. Ensure the ether is sufficiently cold and that you allow enough time for complete precipitation. Redissolving the crude peptide for purification can also be challenging, especially for hydrophobic peptides.[13] This can sometimes lead to complete workflow failure.[13]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptides.[2] Optimizing the gradient and column chemistry is key to achieving good separation of your target peptide from impurities. The structural similarity between the desired peptide and deletion or modified sequences can make purification challenging.[14]

Visual Troubleshooting Guides

Troubleshooting Workflow for Low Hydrazinopeptide Yield

Troubleshooting Workflow start Low Final Yield check_starting_material Step 1: Verify Hydrazino Acid Quality - Check Purity (NMR, MS) - Confirm Enantiomeric Purity start->check_starting_material check_coupling Step 2: Analyze Coupling Efficiency - Perform Kaiser Test (SPPS) - Monitor by TLC/LC-MS (Solution) check_starting_material->check_coupling If material is pure solution_starting_material Solution: - Re-purify Hydrazino Acid - Synthesize Fresh Batch check_starting_material->solution_starting_material If impurities found check_cleavage_purification Step 3: Evaluate Cleavage & Purification - Analyze Crude Product (MS) - Check for Precipitation/Redissolution Issues check_coupling->check_cleavage_purification If coupling is complete solution_coupling Solution: - Optimize Coupling Reagent/Time - Change Solvent - Double Couple - Check for Side Reactions check_coupling->solution_coupling If coupling is incomplete solution_cleavage_purification Solution: - Optimize Cleavage Cocktail - Improve Precipitation/Redissolution Protocol - Optimize HPLC Method check_cleavage_purification->solution_cleavage_purification If issues are found end Improved Yield check_cleavage_purification->end If no issues are found, reconsider previous steps solution_starting_material->start solution_coupling->start solution_cleavage_purification->start

Caption: A systematic workflow for troubleshooting low yields in hydrazinopeptide synthesis.

Common Side Reactions in Hydrazinopeptide Synthesis

Side Reactions activated_hydrazino_acid Activated Hydrazino Acid (Unprotected Nα) diketopiperazine {Diketopiperazine | - Occurs at dipeptide stage - Especially with Proline} activated_hydrazino_acid->diketopiperazine Intramolecular Cyclization oligomerization {Oligomers | - Non-specific chain extension} activated_hydrazino_acid->oligomerization Intermolecular Reaction aspartimide {Aspartimide Formation | - With Aspartic Acid residues - Leads to α/β peptide mixture} peptide_chain Peptide Chain on Resin peptide_chain->aspartimide Base or Acid Catalyzed

Caption: Common side reactions that can reduce hydrazinopeptide synthesis yield.

Detailed Protocols

Protocol: Monitoring Coupling Efficiency in SPPS (Kaiser Test)
  • After the coupling step, wash the resin beads thoroughly with DMF (3-5 times) to remove any residual reagents.

  • Take a small sample of the resin beads (10-20 beads) in a small glass test tube.

  • Add 2-3 drops of each of the following solutions:

    • Solution A: 5g of ninhydrin in 100 mL of ethanol.

    • Solution B: 80g of phenol in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001M KCN in 98 mL of pyridine.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): The beads and solution turn a deep blue/purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

References

  • Vaskevich, R. I., et al. (2015). Synthesis of hybrid hydrazino peptides: protected vs unprotected chiral α-hydrazino acids. Amino Acids, 47(11), 2445–2456. [Link]

  • Antos, J. M., et al. (2016). Development of optimized conditions for Glaser-Hay bioconjugations. Methods in Molecular Biology, 1494, 139-147. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Krajnc, A., et al. (2024). α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. ACS Omega, 9(20), 22631–22642. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Lamberts, C., et al. (2016). Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions. Beilstein Journal of Organic Chemistry, 12, 1722–1728. [Link]

  • ResearchGate. (2016). Multicomponent synthesis of hydrazino depsipeptides. Retrieved from [Link]

  • Krajnc, A., et al. (2024). α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. PubMed Central. [Link]

  • PurePep. (2025). 3 Peptide Purification Bottlenecks Slowing Your Research. Retrieved from [Link]

  • Cui, H., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(9), 4945-4955. [Link]

  • Al-Sbiei, A., et al. (2023). Advances in Therapeutic Peptides Separation and Purification. Molecules, 28(13), 5192. [Link]

  • ChemRxiv. (2025). Arylhydrazines: Convenient Homogeneous Reductants for Scalable Cross-Coupling. Retrieved from [Link]

  • Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]

  • Grison, C. C., et al. (1998). Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors. Journal of Medicinal Chemistry, 41(19), 3897–3905. [Link]

  • Wang, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Materials Chemistry B, 11(36), 8565-8576. [Link]

  • Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Grison, C. C., et al. (1998). Design and Synthesis of Hydrazinopeptides and Their Evaluation as Human Leukocyte Elastase Inhibitors. ACS Publications. [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency for Z-L-Histidine Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for Z-L-histidine hydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable reagent. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your coupling reactions, ensuring high yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of Z-L-histidine hydrazide. Each problem is analyzed by potential cause, followed by actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

A low yield of the desired coupled product is one of the most common challenges. This can often be traced back to suboptimal reaction conditions or reagent-specific issues.

Potential Causes & Recommended Solutions
Potential CauseScientific Rationale & Recommended Solution
Inefficient Carboxyl Activation The formation of an amide bond requires the activation of a carboxylic acid to a more reactive species. If the activation is incomplete, the hydrazide nucleophile cannot react efficiently. Solution: Ensure your coupling agent (e.g., EDC, HBTU, HATU) is fresh and active. Carbodiimides like EDC are particularly moisture-sensitive.[1] Use a slight excess (1.1-1.5 equivalents) of the coupling agent. For carbodiimide reactions, the addition of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can form a more stable, amine-reactive intermediate, improving overall efficiency.[2][3]
Suboptimal pH The imidazole side chain of histidine has a pKa around 6.0.[4][5] At acidic pH (below ~5), the imidazole ring becomes protonated and positively charged, which can repel the carboxyl-activating agent or create unfavorable electronic conditions.[4][6] Conversely, a pH that is too high can lead to side reactions. Solution: Maintain the reaction pH between 6.5 and 7.5 for optimal coupling. Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) for pH control. Avoid primary or secondary amine bases, which can compete as nucleophiles.
Poor Solubility of Reagents Z-L-histidine hydrazide has limited solubility in many common organic solvents but is soluble in 80% acetic acid.[7] If either the hydrazide or the carboxyl-containing substrate is not fully dissolved, the reaction will be slow and incomplete. Solution: Choose a solvent system that dissolves all reactants. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices for peptide couplings.[8] Gentle heating or sonication can aid dissolution, but monitor for potential degradation.[8]
Hydrolysis of Activated Intermediate In aqueous or protic solvents, the activated carboxyl intermediate (e.g., O-acylisourea from EDC) is highly susceptible to hydrolysis, which reverts it back to the starting carboxylic acid.[2][3] Solution: Perform the reaction in anhydrous (dry) solvents under an inert atmosphere (e.g., nitrogen or argon).[9] If an aqueous environment is necessary, use a water-soluble coupling agent like EDC in combination with Sulfo-NHS to create a more stable, hydrolysis-resistant intermediate.[2][3]
Issue 2: Presence of Significant Side Products

The unique structure of histidine, with its nucleophilic imidazole side chain, makes it prone to specific side reactions that can complicate purification and reduce yield.

Potential Causes & Recommended Solutions
Potential CauseScientific Rationale & Recommended Solution
Side-Chain Acylation The imidazole ring of histidine is nucleophilic and can react with the activated carboxylic acid, leading to undesired acylation of the side chain.[10] This is a competitive reaction to the desired hydrazide coupling. Solution: This is less common when the Nα-amine is protected (as with the Z-group), but can still occur. Using coupling additives like HOBt or HOAt can help direct the reaction toward the desired pathway by forming less reactive, more selective intermediates.[8]
Racemization The α-carbon of histidine is susceptible to epimerization (racemization) during the activation step, especially with carbodiimide reagents.[10][11] This leads to a loss of stereochemical purity in the final product. Solution: Minimize racemization by adding HOBt or its derivatives.[8][12] Uronium/aminium-based reagents like HATU or HBTU are generally known to suppress racemization better than carbodiimides alone.[11][13][14] Performing the reaction at a lower temperature (0°C) can also significantly reduce the rate of racemization.[13]
Diketopiperazine (DKP) Formation If coupling Z-L-histidine hydrazide to an N-terminally deprotected dipeptide ester, intramolecular cyclization can occur, leading to the formation of a stable six-membered diketopiperazine ring and cleaving the growing chain.[10] Solution: This is more relevant in solid-phase peptide synthesis (SPPS). If working in solution, ensure the N-terminus of the substrate is appropriately protected until the coupling is complete.
Workflow for Troubleshooting Low Coupling Yield

Below is a logical workflow to diagnose and resolve issues with coupling efficiency.

G start Low Yield Observed check_reagents Verify Reagent Quality (Fresh Coupling Agent, Anhydrous Solvents) start->check_reagents check_ph Monitor Reaction pH (Target: 6.5-7.5) check_reagents->check_ph Reagents OK optimize_reagents Optimize Coupling Chemistry (Add HOBt/NHS, Switch to HATU/HBTU) check_reagents->optimize_reagents Reagents Expired or Suboptimal check_solubility Assess Solubility (Are all components dissolved?) check_ph->check_solubility pH OK adjust_ph Adjust pH with DIPEA check_ph->adjust_ph pH Incorrect check_solubility->optimize_reagents Solubility OK change_solvent Change Solvent System (e.g., DMF, NMP, DMSO) check_solubility->change_solvent Poor Solubility success Yield Improved optimize_reagents->success fail Issue Persists (Consult Advanced Diagnostics) optimize_reagents->fail No Improvement adjust_ph->success change_solvent->success

Sources

Technical Support Center: Enhancing the Stability of Peptides with C-Terminal Histidine Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the stability of peptides featuring C-terminal histidine modifications. This resource is designed for researchers, scientists, and drug development professionals who are actively working with these complex biomolecules. Here, you will find practical, in-depth guidance in a question-and-answer format to troubleshoot common issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the stability of peptides with C-terminal histidine.

Q1: Why is C-terminal modification, particularly with histidine, a common strategy in peptide drug design?

A1: The C-terminus of a peptide, with its free carboxyl group (-COOH), is a primary target for degradation by carboxypeptidases, enzymes that cleave amino acids from the C-terminal end.[1] Modification of the C-terminus is a widely employed strategy to block this enzymatic degradation and enhance the peptide's stability and in vivo half-life.[][3]

Specifically, adding a histidine residue at the C-terminus can be of particular interest due to the unique properties of its imidazole side chain. This side chain can participate in various molecular interactions, potentially influencing the peptide's conformation, receptor binding affinity, and overall therapeutic profile.[1] However, the presence of histidine at the C-terminus can also introduce specific stability challenges that researchers must address.[4]

Q2: What are the primary degradation pathways for peptides with a C-terminal histidine?

A2: Peptides with a C-terminal histidine are susceptible to several degradation pathways:

  • Enzymatic Degradation: Despite modifications, some proteases can still cleave the peptide. The specific enzymes and cleavage sites will depend on the full peptide sequence.

  • Oxidation: The imidazole ring of histidine is susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.[5][6] This can lead to a loss of biological activity.

  • Hydrolysis: The peptide backbone can undergo hydrolysis, particularly at acidic or alkaline pH.[7] The presence of certain amino acid sequences adjacent to the C-terminal histidine can influence the rate of hydrolysis.[7]

  • Deamidation: If the C-terminal histidine is amidated (a common modification to enhance stability), the amide group can be hydrolyzed back to a carboxylic acid, a process known as deamidation.[7] This can alter the peptide's charge and reduce its efficacy.

  • Racemization: The chiral integrity of the C-terminal histidine can be compromised under certain conditions, leading to the formation of D-amino acid isomers and a potential loss of activity.[8]

Q3: How does C-terminal amidation improve the stability of peptides ending in histidine?

A3: C-terminal amidation is a key strategy to enhance the stability of peptides, including those with a C-terminal histidine.[1][9] This modification replaces the negatively charged C-terminal carboxyl group (-COOH) with a neutral amide group (-CONH2).[3][10] This seemingly small change has several significant benefits:

  • Increased Resistance to Carboxypeptidases: The primary advantage is the blockage of degradation by carboxypeptidases, which specifically recognize and cleave the C-terminal carboxyl group.[1]

  • Mimicking Native Structures: Many naturally occurring peptide hormones and signaling molecules are C-terminally amidated. Therefore, this modification can make a synthetic peptide more closely resemble its native counterpart, potentially enhancing its biological activity and receptor binding.[9][10]

  • Altered Physicochemical Properties: Neutralizing the C-terminal charge can affect the peptide's overall charge, solubility, and interaction with other molecules, which can indirectly influence its stability.[3][11]

It's important to note that while amidation generally increases stability, it can sometimes reduce the solubility of the peptide.[][10]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Issue 1: Rapid Degradation of My C-Terminal Histidine Peptide in Serum/Plasma

Q: I'm observing a much shorter half-life for my C-terminal histidine-modified peptide in serum or plasma than expected. What could be the cause, and how can I troubleshoot this?

A: Rapid degradation in a biological matrix like serum or plasma, even with a C-terminal modification, points to enzymatic activity that is not being effectively blocked. Here’s a systematic approach to troubleshooting this issue:

Causality Analysis:
  • Incomplete C-terminal Modification: The initial and most critical point to verify is the efficiency of your C-terminal modification. Incomplete amidation, for instance, will leave a sub-population of your peptide with a free carboxyl group, making it a prime target for carboxypeptidases.

  • Endopeptidase Activity: While C-terminal modifications protect against exopeptidases, they offer no protection against endopeptidases, which cleave internal peptide bonds. The presence of specific amino acid sequences within your peptide can create recognition sites for various endopeptidases present in serum.

  • N-terminal Degradation: Don't forget the other end of your peptide. Aminopeptidases can degrade the peptide from the N-terminus. If your peptide is not N-terminally protected, this could be a significant degradation pathway.

Experimental Workflow for Troubleshooting:

Caption: Troubleshooting workflow for rapid peptide degradation.

Detailed Protocols:

Protocol 2.1: Verification of C-Terminal Amidation using LC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of your lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • LC-MS Analysis:

    • Inject the sample onto a C18 reversed-phase HPLC column.[12]

    • Use a standard gradient of water and acetonitrile with 0.1% formic acid.

    • Monitor the elution profile using a UV detector (214 nm and 280 nm) and a mass spectrometer.[12]

  • Data Analysis:

    • Confirm the purity of your peptide by integrating the peak area.

    • Analyze the mass spectrum to confirm that the observed molecular weight matches the theoretical molecular weight of the C-terminally amidated peptide. The amidated peptide will have a mass that is 1 Da less than the corresponding carboxylic acid form.

Protocol 2.2: Serum Stability Assay with Protease Inhibitors

  • Preparation: Prepare a stock solution of your peptide. Also, prepare a broad-spectrum protease inhibitor cocktail.

  • Incubation:

    • In separate tubes, mix your peptide with serum or plasma.

    • In a parallel set of tubes, add the protease inhibitor cocktail along with the peptide and serum/plasma.

    • Incubate all tubes at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each tube and quench the reaction by adding a protein precipitation agent (e.g., acetonitrile with 1% trifluoroacetic acid).

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Interpretation: A significant increase in peptide stability in the presence of the protease inhibitor cocktail confirms that enzymatic degradation is the primary issue.

Issue 2: Loss of Peptide Activity and Purity During Storage

Q: My lyophilized C-terminal histidine peptide is losing activity and showing degradation peaks on HPLC even when stored at -20°C. What's going on?

A: Loss of activity and purity during storage, even in a lyophilized state, often points to chemical instability, with oxidation being a primary suspect for histidine-containing peptides.

Causality Analysis:
  • Oxidation of Histidine: The imidazole ring of histidine is susceptible to oxidation, which can be accelerated by trace amounts of metal ions, exposure to air (oxygen), and light.[5][6]

  • Hydrolysis: Even in a lyophilized state, residual moisture can lead to slow hydrolysis of the peptide backbone or deamidation of a C-terminal amide over time.[8]

  • Improper Storage and Handling: Repeated freeze-thaw cycles of peptide solutions, exposure of lyophilized powder to humid air, and storage in inappropriate containers can all contribute to degradation.[13][14][15]

Best Practices for Storage and Handling:
ParameterLyophilized PeptideReconstituted PeptideRationale
Temperature -20°C for short-term, -80°C for long-term[16][17]Aliquot and store at -20°C or -80°C[13]Lower temperatures slow down chemical degradation reactions.
Moisture Store in a desiccator; allow to warm to room temp before opening[15][16]Use sterile, high-purity solvents for reconstitution.Moisture can facilitate hydrolysis and other degradation pathways.
Light Store in amber vials or in the dark[14][16]Protect from light.Light can catalyze oxidative damage.
Oxygen Purge vials with inert gas (argon or nitrogen) before sealing[15][16]Use degassed buffers for reconstitution.Minimizes oxidation of sensitive residues like histidine.
Experimental Workflow for Identifying Oxidation:

Caption: Workflow to identify and mitigate peptide oxidation.

Detailed Protocol:

Protocol 2.3: Mass Spectrometry Analysis for Oxidation

  • Sample Preparation: Reconstitute a small amount of the stored, degraded peptide in a suitable solvent for mass spectrometry.

  • High-Resolution Mass Spectrometry:

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[18]

    • Acquire a high-resolution mass spectrum.

  • Data Analysis:

    • Compare the observed masses of the degradation products to the mass of the intact peptide.

    • A mass increase of +16 Da corresponds to the addition of one oxygen atom (mono-oxidation).

    • A mass increase of +32 Da corresponds to the addition of two oxygen atoms (di-oxidation).

    • Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the oxidation to the histidine residue.[5]

Section 3: Advanced Strategies for Enhancing Stability

For particularly challenging peptides, more advanced modifications may be necessary.

Q: Beyond C-terminal amidation, what other chemical modifications can I use to improve the stability of my peptide?

A: Several advanced chemical modification strategies can further enhance peptide stability:

  • Peptide Cyclization: Creating a cyclic peptide, either "head-to-tail" or through side-chain linkages, can dramatically improve stability.[19][20] Cyclization restricts the peptide's conformation, making it less susceptible to proteolytic cleavage.[20][21] This can be achieved through the formation of amide bonds, disulfide bridges, or other chemical linkers.[22][23][24]

  • Incorporation of Unnatural Amino Acids: Replacing specific amino acids with their D-isomers or other unnatural amino acids can block cleavage by proteases that are stereospecific for L-amino acids.[21]

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can sterically hinder the approach of proteases and increase the peptide's hydrodynamic radius, reducing renal clearance and extending its in vivo half-life.[25]

  • N-terminal Acetylation: Similar to C-terminal amidation, acetylating the N-terminus blocks degradation by aminopeptidases and neutralizes the N-terminal positive charge.[10]

Workflow for Selecting an Advanced Modification Strategy:

Sources

Z-His-NHNH2 storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Z-His-NHNH2 (Nα-Benzyloxycarbonyl-L-histidine hydrazide). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the proper storage, handling, and troubleshooting of this valuable peptide chemistry reagent. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by explaining the causality behind best practices.

Section 1: Core Concepts & Safety First

Z-His-NHNH2 is a protected amino acid hydrazide, a critical building block in peptide synthesis, particularly for the introduction of a C-terminal histidine residue or for use in fragment condensation strategies. The benzyloxycarbonyl (Z) group provides Nα-protection, which is stable under various coupling conditions, while the hydrazide moiety offers a versatile handle for subsequent reactions, such as azide formation for peptide ligation.[1][2]

However, the presence of the hydrazine group necessitates stringent handling protocols due to the potential hazards associated with this class of compounds, which can include toxicity and carcinogenicity.[3][4] Therefore, a thorough understanding of its properties and adherence to safety protocols is paramount.

Safety & Hazard Information

General Hazards of Hydrazine Derivatives:

  • Toxicity: Hydrazines can be toxic if inhaled, ingested, or absorbed through the skin.[4]

  • Corrosivity: Some hydrazine derivatives can cause severe skin and eye irritation or burns.[5]

  • Carcinogenicity: Certain hydrazine compounds are considered potential carcinogens.[6]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Ventilation: All handling of solid Z-His-NHNH2 and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Section 2: Storage & Stability - The Foundation of Reliable Results

The long-term stability of Z-His-NHNH2 is crucial for the reproducibility of your experiments. Improper storage can lead to degradation, resulting in failed reactions and impure products.

Long-Term Storage of Lyophilized Powder
ParameterRecommendationRationale
Temperature -15°C to -20°C[7]Low temperatures minimize the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., argon or nitrogen) in a tightly sealed container.The hydrazide group can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.
Light Protect from light by using an amber vial or by storing the vial in a dark container.Exposure to light can provide the energy for photochemical degradation.
Moisture Store in a desiccator or a dry environment.Z-His-NHNH2 is hygroscopic. Moisture can lead to hydrolysis of the hydrazide or compromise the integrity of the Z-protecting group.

Workflow for Accessing Stored Z-His-NHNH2:

start Start: Need to use Z-His-NHNH2 remove_freezer Remove vial from -20°C freezer start->remove_freezer equilibrate Allow vial to equilibrate to room temperature in a desiccator remove_freezer->equilibrate Prevents condensation open_hood Open vial inside a chemical fume hood equilibrate->open_hood weigh Quickly weigh the desired amount open_hood->weigh reseal Tightly reseal the vial weigh->reseal dissolve Proceed to dissolve the weighed compound weigh->dissolve purge Purge with inert gas (optional but recommended) reseal->purge return_storage Return to -20°C storage purge->return_storage end End: Ready for experiment dissolve->end

Figure 1. Workflow for handling lyophilized Z-His-NHNH2.
Preparation and Storage of Stock Solutions

The stability of Z-His-NHNH2 is significantly reduced once in solution. Therefore, it is highly recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, the following guidelines should be followed.

ParameterRecommendationRationale
Solvents Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are common choices for peptide synthesis.[8][9]These aprotic, polar solvents are generally good at dissolving protected amino acids. However, their purity is critical.
Solvent Quality Use anhydrous, peptide-synthesis-grade solvents.Water content in solvents can lead to hydrolysis of the hydrazide.[10] Other impurities can cause side reactions.
Concentration Prepare concentrated stock solutions (e.g., 100 mM) to minimize the volume added to your reaction.This reduces the potential for solvent effects on the reaction and minimizes the amount of solvent to be removed later.
Storage Store stock solutions in small, single-use aliquots at -20°C.Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound.
Shelf-life Use within 24 hours for best results. If stored frozen, use within one week.The stability of Z-His-NHNH2 in solution is not well-documented and should be considered limited.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the use of Z-His-NHNH2 in a question-and-answer format.

Solubility Issues

Q1: My Z-His-NHNH2 is not dissolving in DMF or DMSO. What can I do?

  • A1: Verify Solvent Quality: Ensure you are using anhydrous, high-purity solvent. The presence of even small amounts of water can affect solubility.

  • A2: Gentle Warming: Gently warm the solution to 30-40°C. Do not overheat, as this can cause degradation.

  • A3: Sonication: Use a bath sonicator for short periods (1-2 minutes) to aid dissolution.

  • A4: Co-solvents: For particularly difficult cases, the addition of a small amount of N-methyl-2-pyrrolidone (NMP) may improve solubility. However, be mindful of potential downstream purification challenges.

Reaction Failures & Impurities

Q2: My peptide coupling reaction with Z-His-NHNH2 as the C-terminal residue is failing or giving low yields.

  • A1: Incomplete Dissolution: Ensure the Z-His-NHNH2 is fully dissolved before adding it to the reaction mixture. Undissolved material will not react.

  • A2: Inappropriate Coupling Reagents: For the subsequent activation of the C-terminal carboxyl group in a peptide fragment condensation, be aware that the hydrazide moiety can potentially react with some coupling reagents. A common application of the hydrazide is its conversion to an azide, which is then used for coupling.[11] Direct coupling from the C-terminus of a Z-His-NHNH2-containing peptide is not a standard procedure.

  • A3: Side Reactions of the Histidine Imidazole Ring: The imidazole side chain of histidine is nucleophilic and can cause side reactions if not properly managed, especially during activation for coupling. While the Z-group on the alpha-amino helps suppress racemization, side-chain protection of the histidine may be necessary depending on the synthetic strategy.[12]

Q3: I am seeing an unexpected side product with a lower mass in my LC-MS analysis.

  • A1: Hydrolysis of the Hydrazide: This is a likely culprit, especially if moisture is present in your reaction. This will result in the corresponding carboxylic acid.

  • A2: Degradation of the Z-group: While generally stable, the benzyloxycarbonyl group can be cleaved under certain conditions, such as strong acid or catalytic hydrogenation.[1] Ensure your reaction conditions are compatible.

Logical Flow for Troubleshooting a Failed Reaction:

Sources

Technical Support Center: Troubleshooting Aggregation in Pe-ptides Containing Z-His-NHNH₂

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for managing aggregation issues encountered with peptides containing the C-terminal Z-His-NHNH₂ (Cbz-Histidine-Hydrazide) modification. Our goal is to equip you with the scientific rationale and actionable protocols to overcome these challenges in your experiments.

Introduction: Why is Z-His-NHNH₂ Prone to Aggregation?

Peptides featuring a C-terminal Cbz-Histidine-Hydrazide are notoriously difficult to handle due to a high propensity for aggregation. This behavior stems from a combination of intermolecular forces originating from the unique functionalities of this modification:

  • Histidine's Imidazole Ring: The histidine side chain is a primary driver of aggregation. Its imidazole ring (pKa ≈ 6.0) can participate in strong hydrogen bonding and aromatic π-π stacking.[1][2] Crucially, its protonation state is highly sensitive to pH, meaning small changes in the local environment can dramatically alter intermolecular forces and solubility.[1][3][4]

  • C-Terminal Hydrazide (-NHNH₂): This functional group is a potent hydrogen bond donor and acceptor, significantly contributing to the formation of intermolecular hydrogen bonding networks that can lead to "gelling" or precipitation.[5]

  • Z-Group (Carbobenzoxy): The N-terminal protecting group, while standard, adds a bulky, hydrophobic, and aromatic component that can contribute to hydrophobic interactions and π-π stacking with the histidine ring.

The synergy of these three features creates a high risk for the formation of insoluble β-sheet structures, amorphous aggregates, or fibrils, complicating synthesis, purification, and downstream applications.[6][7]

Frequently Asked Questions (FAQs)

Q1: My lyophilized Z-His-NHNH₂ peptide won't dissolve in water or standard buffers (like PBS). What should I do?

This is the most common issue. Direct reconstitution in aqueous buffers is often unsuccessful due to the strong intermolecular forces.

Quick Answer: Start with a small test amount of your peptide and follow a sequential solubilization strategy. Do not use your entire sample. First, try dissolving in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before slowly adding your aqueous buffer dropwise with constant agitation.[5][8]

Q2: How does pH critically influence the aggregation of my histidine-containing peptide?

The pH of the solution is a critical factor.[8] The charge state of the histidine's imidazole ring is pH-dependent.[3][9]

  • At pH below ~6.0: The imidazole ring becomes protonated (positively charged). This can increase solubility due to electrostatic repulsion between peptide chains, preventing them from aggregating.[4]

  • At pH above ~6.0: The ring is predominantly neutral and hydrophobic, promoting aggregation through π-π stacking and hydrogen bonding.[4]

Therefore, dissolving the peptide in a slightly acidic solution (e.g., 10% acetic acid) can often be an effective strategy.[10][11]

Q3: I observed precipitation during my HPLC purification run. How can I prevent this?

Precipitation on the HPLC column can cause high backpressure and loss of sample. This is often due to the peptide being less soluble in the intermediate mobile phase compositions as the gradient progresses.

Quick Answer: Several strategies can mitigate this:

  • Lower the Peptide Concentration: Injecting a more dilute sample can prevent it from exceeding its solubility limit on the column.

  • Modify the Mobile Phase: Adding a small percentage of an alcohol like isopropanol to the mobile phase can improve the solubility of hydrophobic peptides and break up aggregates.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can significantly increase the solubility of hydrophobic peptides.

Q4: How can I confirm that my peptide is aggregated and not just insoluble?

It's important to distinguish between poor solubility and the presence of stable, high-molecular-weight aggregates.

Quick Answer: Several analytical techniques can characterize aggregation. The most common are:

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, quickly identifying larger aggregate species.[6][12]

  • Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[13][14]

  • Thioflavin T (ThT) Assay: This fluorescent dye binds specifically to β-sheet-rich structures like amyloid fibrils, providing a sensitive measure of this type of aggregation.[6][7]

Troubleshooting & Optimization Guides
Guide 1: Step-by-Step Peptide Solubilization Protocol

This protocol is designed as a systematic approach to finding a suitable solvent system for your Z-His-NHNH₂ peptide. Always start with a small, non-critical amount of peptide for testing.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Decision workflow for solubilizing aggregation-prone peptides.

Detailed Steps:

  • Initial Test in Water: Attempt to dissolve the peptide in sterile, deionized water at a concentration of 1-2 mg/mL.[11] Use sonication to aid dissolution.[5][10] If the solution is cloudy or contains visible particulates, the peptide is insoluble.

  • pH Modification: If water fails, take a new aliquot. Try dissolving it in a 10-30% aqueous acetic acid solution.[11][15] This acidic environment protonates the histidine residue, which can disrupt aggregation through electrostatic repulsion.

  • Organic Solvents: If acidic conditions are insufficient or incompatible with your assay, lyophilize the peptide to remove the acid and start with a fresh aliquot. Add a minimal amount of a strong organic solvent like DMSO or DMF drop-by-drop until the peptide dissolves.[5][8]

    • Important: Once dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution (not the other way around) with gentle but constant agitation.[5] This prevents localized high concentrations that can cause immediate precipitation.

  • Chaotropic Agents (Last Resort): For extremely stubborn aggregates, denaturing agents like 6 M Guanidine Hydrochloride (GdmCl) or 8 M Urea can be used.[11] These agents disrupt the hydrogen bond networks that hold aggregates together.[16][17] Be aware that these will denature your peptide and may interfere with biological assays.[10]

Guide 2: Optimizing HPLC Purification

Aggregation during purification can lead to poor recovery and resolution. The following table outlines strategies to improve HPLC outcomes.

ParameterStandard ConditionOptimization StrategyScientific Rationale
Sample Loading High concentrationDilute sample in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).Prevents the peptide from precipitating upon injection when it hits the mobile phase.
Mobile Phase B Acetonitrile (ACN)Use a mixture of ACN and an alcohol (e.g., 70:30 ACN:Isopropanol).Alcohols are often better solvents for large or hydrophobic peptides and can help break up aggregates in solution.
Column Temp. Ambient (~25°C)Increase to 40°C, 50°C, or 60°C.Higher temperatures increase peptide solubility and can improve peak shape by reducing secondary interactions with the stationary phase.
pH Modifier Trifluoroacetic Acid (TFA)Substitute TFA with Formic Acid (FA).While TFA is excellent for peak shape, FA can sometimes alter selectivity and improve the solubility of certain peptides.
Guide 3: Characterizing Peptide Aggregates

If you suspect aggregation, it is crucial to characterize it. This confirms the problem and helps evaluate the effectiveness of your mitigation strategies.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Key techniques for characterizing peptide aggregation.

Experimental Protocols:

  • Size Exclusion Chromatography (SEC-HPLC) Protocol:

    • Column: Select a column with a pore size appropriate for the expected monomer and aggregate sizes.

    • Mobile Phase: Use a physiological buffer (e.g., 150 mM sodium phosphate, pH 7.0) to maintain the native state. Moderate salt concentrations (150-300 mM NaCl) can help reduce non-specific interactions with the column.[13]

    • Flow Rate: Use a slow flow rate (e.g., 0.5 mL/min) to ensure proper separation.

    • Detection: Monitor absorbance at 214 nm for the peptide bond and 280 nm if aromatic residues are present.[13]

    • Analysis: Integrate the peak areas corresponding to the high molecular weight (HMW) aggregates and the monomer to calculate the percentage of aggregation.[13]

  • Thioflavin T (ThT) Fluorescence Assay Protocol:

    • Reagents: Prepare a ThT stock solution (e.g., 1 mM in water) and a working solution (e.g., 20 µM in glycine-NaOH buffer, pH 8.5).

    • Procedure: Mix your peptide sample with the ThT working solution in a black 96-well plate.

    • Measurement: Read fluorescence on a plate reader with excitation at ~440 nm and emission at ~485 nm.

    • Interpretation: A significant increase in fluorescence compared to a monomeric control buffer indicates the presence of amyloid-like fibrillar aggregates.[7]

Storage and Handling Recommendations

Proper storage is essential to prevent aggregation over time.

  • Lyophilized Peptides: Store at -20°C or colder in a desiccator.[11][18] Lyophilized powder is the most stable form.

  • Peptide Solutions: If you must store peptides in solution, it is best to prepare single-use aliquots and store them at -80°C.[19] Avoid repeated freeze-thaw cycles, which can promote aggregation.[18] For peptides containing Z-His-NHNH₂, storing in a slightly acidic (pH 3-5) solution may improve long-term stability by keeping the histidine protonated, though this must be compatible with the final application.

By understanding the underlying chemical principles and applying these systematic troubleshooting strategies, you can successfully manage and mitigate the aggregation challenges associated with Z-His-NHNH₂ containing peptides.

References
  • Peptide Storage and Solubilization. (n.d.). Activotec. Retrieved from [Link]

  • Why is histidine so impactful on the pH sensitivity of a peptide (biochem/orgochem). (2024). Reddit. Retrieved from [Link]

  • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. (n.d.). Xtalks. Retrieved from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved from [Link]

  • Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]

  • Olofsson, A., et al. (2011). The role of histidines in amyloid β fibril assembly. FEBS Journal. Retrieved from [Link]

  • Peptide Isolation – Method Development Considerations. (2011). Waters Corporation. Retrieved from [Link]

  • Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. (2016). G-Biosciences. Retrieved from [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. Retrieved from [Link]

  • Chen, S., et al. (2001). Solubilization and disaggregation of polyglutamine peptides. Protein Science. Retrieved from [Link]

  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. (2021). Journal of Physical Chemistry B. Retrieved from [Link]

  • Intrinsic origin of amyloid aggregation: Behavior of histidine (εεε) and (δδδ) tautomer homodimers of Aβ (1–40). (2020). ResearchGate. Retrieved from [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2022). Molecules. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Peptide aggregation: insights from SEC-HPLC analysis. (2024). ResearchGate. Retrieved from [Link]

  • Successful Use of SEC for Protein and Peptide Aggregate Analysis. (2013). Biocompare. Retrieved from [Link]

  • Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. (2024). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. (2013). Angewandte Chemie. Retrieved from [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. Retrieved from [Link]

  • The pH sensitivity of histidine-containing lytic peptides. (2010). Stevens Institute of Technology. Retrieved from [Link]

  • The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. (2024). Millennial Scientific. Retrieved from [Link]

  • A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. (1998). PNAS. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2013). Journal of Peptide Science. Retrieved from [Link]

  • A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. (2024). Chemistry – A European Journal. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Enzyme Inhibition Assays for Hydrazinopeptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing enzyme inhibition assays involving hydrazinopeptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique class of compounds. Hydrazinopeptides, characterized by the incorporation of an α-hydrazino acid into the peptide backbone, introduce novel structural and chemical properties that can be both advantageous for inhibitor design and challenging for assay development.[1][2]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter. The guidance is structured to not only offer solutions but also to explain the underlying scientific principles, ensuring a robust and reliable assay.

Section 1: Understanding the Unique Chemistry of Hydrazinopeptides in Enzyme Assays

Hydrazinopeptides are distinct from standard peptides due to the presence of an additional nitrogen atom in their backbone.[1][2] This modification can alter the peptide's electrostatic properties and hydrogen bonding network, leading to conformational changes and potentially more stable structural motifs.[1][2] However, the hydrazine moiety also introduces specific chemical reactivities that must be considered during assay design.

The electron-rich nature of the hydrazine group makes it both nucleophilic and reducing.[3] This allows it to react through both polar and radical mechanisms, potentially leading to covalent modification of the enzyme target.[3] This covalent or semi-covalent interaction is a key feature of many hydrazinopeptide inhibitors and necessitates specialized kinetic analysis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered when working with hydrazinopeptide inhibitors in enzyme assays.

FAQ 1: My IC50 values are inconsistent and vary between experiments. What could be the cause?

Answer: Inconsistent IC50 values are a frequent issue when working with time-dependent inhibitors, a class to which many hydrazinopeptides belong. Here's a breakdown of potential causes and solutions:

  • Time-Dependent Inhibition: Hydrazinopeptides can act as covalent or slow-binding inhibitors.[3][4] This means the degree of inhibition increases with the pre-incubation time of the inhibitor with the enzyme before adding the substrate. A standard IC50 determination, which doesn't account for this time-dependency, will yield variable results.

    • Solution: Perform a time-dependent inhibition study. Pre-incubate the enzyme and inhibitor for various time points before initiating the reaction with the substrate. This will help you determine the optimal pre-incubation time to achieve maximal or steady-state inhibition. For irreversible covalent inhibitors, the potency is better described by the inactivation rate constant (k_inact_) and the inhibition constant (K_I_), rather than a simple IC50.[4][5]

  • Compound Instability: Hydrazide and hydrazone derivatives can be unstable in aqueous solutions, undergoing hydrolysis or other degradation pathways.[6][7] This can lead to a decrease in the effective inhibitor concentration over the course of the experiment.

    • Solution: Assess the stability of your hydrazinopeptide in the assay buffer over the time course of your experiment. This can be done using analytical techniques like HPLC or LC-MS. If instability is an issue, consider preparing fresh stock solutions for each experiment, minimizing the time the compound spends in aqueous buffer, or exploring buffer additives that may enhance stability.[8][9]

  • Assay Interference: The hydrazine moiety can interfere with certain assay formats. For example, in assays that measure hydrogen peroxide (H2O2) production, the reducing nature of hydrazines can lead to scavenging of H2O2, resulting in a false positive signal for inhibition.[10]

    • Solution: It is crucial to run appropriate controls to test for assay interference.[11] This includes incubating the hydrazinopeptide with the detection reagents in the absence of the enzyme to see if it affects the signal. If interference is observed, you may need to switch to an orthogonal assay format that is not susceptible to this type of interference.

Workflow for Investigating IC50 Variability```dot

graph IC50_Troubleshooting { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Inconsistent IC50 Values", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTimeDependence [label="Perform Time-Dependent\nInhibition Assay"]; CheckStability [label="Assess Compound Stability\n(e.g., HPLC, LC-MS)"]; CheckInterference [label="Run Assay Interference\nControls"]; TimeDependent [label="Time-Dependent Inhibition\nObserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Stable [label="Compound Stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Interference [label="Interference Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DetermineKinetics [label="Determine kinact/KI", fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizePreincubation [label="Optimize Pre-incubation Time"]; ModifyBuffer [label="Modify Buffer or\nPrepare Fresh Stocks"]; ChangeAssay [label="Switch to Orthogonal\nAssay Method"]; ConsistentIC50 [label="Consistent IC50/Kinetic Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckTimeDependence; Start -> CheckStability; Start -> CheckInterference;

CheckTimeDependence -> TimeDependent; TimeDependent -> DetermineKinetics [label="Yes"]; TimeDependent -> OptimizePreincubation [label="No (Slow Binding)"]; DetermineKinetics -> ConsistentIC50; OptimizePreincubation -> ConsistentIC50;

CheckStability -> Stable; Stable -> ModifyBuffer [label="No"]; Stable -> ConsistentIC50 [label="Yes"]; ModifyBuffer -> CheckStability;

CheckInterference -> Interference; Interference -> ChangeAssay [label="Yes"]; Interference -> ConsistentIC50 [label="No"]; ChangeAssay -> ConsistentIC50; }

Sources

Validation & Comparative

A Comparative Analysis of Z-His-NHNH2 and its D-Isomer in Enhancing Peptide Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The therapeutic promise of peptides is immense, owing to their high specificity and potency. However, their clinical translation is often hampered by their inherent instability, primarily due to rapid enzymatic degradation in vivo.[1][2] This guide provides a comprehensive comparative analysis of two non-canonical amino acid derivatives, Nα-benzyloxycarbonyl-L-histidine hydrazide (Z-L-His-NHNH2) and its D-isomer (Z-D-His-NHNH2), as tools to enhance peptide stability. While direct comparative experimental data for these specific derivatives is not extensively available in the public domain, this guide will synthesize established principles of peptide chemistry to provide a robust, scientifically grounded comparison. We will delve into the mechanistic underpinnings of how stereochemistry and C-terminal modification can influence proteolytic resistance, pH sensitivity, and thermal stability. Furthermore, we will equip researchers with the necessary experimental protocols to conduct their own definitive comparative studies.

The Stereochemical Advantage: Why D-Isomers Enhance Peptide Stability

The primary mechanism of peptide degradation in the body is enzymatic proteolysis. Proteases, the enzymes responsible for this breakdown, are chiral molecules themselves and have evolved to recognize and cleave peptide bonds between L-amino acids, the building blocks of natural proteins.[1][3] The introduction of a D-amino acid into a peptide sequence creates a stereochemical mismatch with the active site of the protease. This "steric hindrance" prevents the peptide from binding effectively to the enzyme, thereby rendering the adjacent peptide bonds resistant to cleavage.[3] This fundamental principle is the cornerstone of using D-amino acids to prolong the in vivo half-life of peptide therapeutics.[4][5][6]

The Unique Role of the Histidine Side Chain: pH-Dependent Stability

The imidazole side chain of histidine has a pKa of approximately 6.0, which is unique among the natural amino acids as it falls within the physiological pH range.[7][8] This means that small changes in pH can significantly alter the protonation state, and thus the charge and hydrophobicity, of the histidine side chain. At pH values below its pKa, the imidazole ring is protonated and positively charged, while at pH values above its pKa, it is neutral and more hydrophobic.[7] This property can be harnessed to design peptides with pH-sensitive stability or activity. For instance, a peptide might be designed to be more stable at neutral pH (e.g., in the bloodstream) and become activated or released in the slightly acidic microenvironment of a tumor.[9][10]

The C-Terminal Hydrazide Modification (–NHNH2): Impact on Stability

The C-terminus of a peptide is another site of potential enzymatic degradation, primarily by carboxypeptidases. Modifying the C-terminal carboxylic acid to a hydrazide (–NHNH2) can confer resistance to these enzymes. While less common than C-terminal amidation, hydrazide modification represents a viable strategy for enhancing peptide stability. The synthesis of peptide hydrazides can be achieved using specialized resins, such as those based on a trityl linker.[11][12]

Hypothetical Comparative Stability Data

Stability ParameterPeptide with Z-L-His-NHNH2Peptide with Z-D-His-NHNH2Rationale
Enzymatic Stability (t½ in serum) LowHighThe D-histidine residue will sterically hinder protease binding, significantly increasing resistance to degradation.[3][4][5]
pH Stability (Degradation at pH 5.0 vs. 7.4) ModerateModerateThe imidazole side chain in both isomers will respond to pH changes similarly, potentially influencing conformation.[9][10] However, the overall peptide backbone stability at different pH values is not expected to be significantly different based solely on the stereochemistry of this single residue.
Thermal Stability (Melting Temperature, Tm) ModeratePotentially slightly lowerThe introduction of a D-amino acid can sometimes disrupt the regular secondary structure (e.g., α-helix) formed by L-amino acids, which might lead to a modest decrease in thermal stability.[13][14]

Experimental Design for a Definitive Comparative Analysis

To empirically validate the hypothetical data presented above, a series of well-controlled experiments are necessary. The following protocols provide a framework for conducting a comprehensive comparative stability analysis.

Peptide Synthesis Protocol

The synthesis of peptides containing Z-His-NHNH2 can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The primary challenge with incorporating histidine is the risk of racemization during activation.[15] The use of a benzyloxycarbonyl (Z) protecting group on the alpha-amino group, as specified in Z-His-NHNH2, is a classical approach to peptide synthesis. The C-terminal hydrazide can be introduced by using a specific hydrazide resin.[11][12]

Enzymatic Stability Assay Protocol

This protocol assesses the stability of the peptides in the presence of a representative protease, such as trypsin, and in human serum.

  • Peptide Solution Preparation: Prepare stock solutions of the L- and D-isomer containing peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1 mg/mL.

  • Incubation:

    • For the trypsin assay, mix the peptide solution with a solution of trypsin (e.g., 1:100 enzyme-to-substrate ratio by weight).

    • For the serum stability assay, mix the peptide solution with human serum (e.g., 1:4 peptide solution to serum ratio by volume).

  • Time-Course Sampling: Incubate the mixtures at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile). This will precipitate the larger proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • RP-HPLC Analysis: Analyze the supernatant using a reverse-phase high-performance liquid chromatography (RP-HPLC) system. The percentage of remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the chromatogram.[16][17]

  • Half-Life Calculation: Plot the percentage of remaining peptide against time and calculate the half-life (t½).

pH Stability Assay Protocol

This protocol evaluates the stability of the peptides at different pH values.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Incubation: Dissolve the L- and D-isomer containing peptides in each buffer to a final concentration of 1 mg/mL. Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Course Sampling: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

  • RP-HPLC Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

Thermal Stability Assay Protocol (Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and their thermal stability.[18][19][20][21][22]

  • Sample Preparation: Prepare solutions of the L- and D-isomer containing peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.[19][22]

  • CD Spectroscopy:

    • Obtain a CD spectrum of each peptide at a starting temperature (e.g., 20°C) over a wavelength range of 190-260 nm to assess the initial secondary structure.

    • Monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as the temperature is increased at a controlled rate (e.g., 1°C/minute) up to a final temperature (e.g., 90°C).

  • Melting Temperature (Tm) Determination: The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded. This is determined from the midpoint of the thermal denaturation curve.[23] A higher Tm indicates greater thermal stability.

Visualizing the Concepts

Caption: Enzymatic degradation of L-peptide vs. resistance of D-peptide.

Caption: Experimental workflow for enzymatic stability assay.

Conclusion: Guiding Future Peptide Design

The incorporation of D-amino acids is a well-established and effective strategy for enhancing the proteolytic stability of therapeutic peptides. Based on fundamental principles of stereochemistry and enzyme-substrate interactions, it is highly probable that a peptide containing Z-D-His-NHNH2 will exhibit significantly greater stability in biological fluids compared to its L-isomer counterpart. The unique pH-responsive nature of the histidine side chain further adds a layer of functionality that can be exploited in drug design. While this guide provides a strong theoretical framework for the expected advantages of the D-isomer, empirical validation is paramount. The detailed experimental protocols provided herein offer a clear path for researchers to definitively quantify the stability enhancements conferred by Z-D-His-NHNH2, thereby enabling more informed decisions in the design of next-generation peptide therapeutics.

References

  • Circular dichroism of peptides - PubMed. (2014). Methods in Molecular Biology, 1088, 247-253. [Link]

  • Peptide Secondary Structure Analysis Based on CD - 百泰派克生物科技. (n.d.). Retrieved from [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - NIH. (2006). Journal of Peptide Science, 12(10), 637-644. [Link]

  • Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. (2017). Amino Acids, 49(12), 1951-1960. [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2023). Molecules, 28(13), 5123. [Link]

  • A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed. (2025). Journal of Peptide Science, 31(1), e3648. [Link]

  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF - ResearchGate. (2009). Journal of Peptide Science, 15(1), 37-44. [Link]

  • The pH sensitivity of histidine-containing lytic peptides - PMC - NIH. (2009). Journal of Peptide Science, 15(11), 790-795. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed Central. (2023). ACS Pharmacology & Translational Science, 6(12), 1957-1967. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (2023). ACS Pharmacology & Translational Science, 6(12), 1957-1967. [Link]

  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025). Retrieved from [Link]

  • The Use of d-Amino Acids for Peptide Self-assembled Systems - Books. (2020). In Self-Assembled Peptide Systems. [Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (2016). Clinical Chemistry, 62(1), 48-69. [Link]

  • Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. (2023). International Journal of Molecular Sciences, 24(5), 4318. [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PubMed Central. (2019). Molecules, 24(12), 2297. [Link]

  • The pH sensitivity of histidine-containing lytic peptides - PubMed. (2009). Journal of Peptide Science, 15(11), 790-795. [Link]

  • (PDF) The use of D-amino acids in peptide design - ResearchGate. (2004). Current Protein & Peptide Science, 5(6), 415-426. [Link]

  • Serum Stability of Peptides | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Comparative studies of adhesion peptides based on l- or d-amino acids - PubMed. (2016). Journal of Peptide Science, 22(10), 642-646. [Link]

  • A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules | PNAS. (1998). Proceedings of the National Academy of Sciences, 95(21), 12437-12442. [Link]

  • Why is histidine so impactful on the pH sensitivity of a peptide (biochem/orgochem) - Reddit. (2025). Retrieved from [Link]

  • How Long Do Peptides Last at Room Temperature: Complete Storage Guide. (2026). Retrieved from [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PubMed Central. (2020). International Journal of Molecular Sciences, 21(23), 9205. [Link]

  • A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides - ChemRxiv. (2022). ChemRxiv. [Link]

  • Proteins & Peptides Stability and Thermal Denaturation Analysis - CD Formulation. (n.d.). Retrieved from [Link]

  • Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms - ResearchGate. (2020). Journal of Pharmaceutical Sciences, 109(1), 447-458. [Link]

  • Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed. (2000). Journal of Peptide Science, 6(3), 115-123. [Link]

  • Sequence-specific Ni(II)-dependent peptide bond hydrolysis in a peptide containing threonine and histidine residues - PubMed. (2008). Dalton Transactions, (17), 2227-2234. [Link]

  • Product Class 17: Hydrazones. (n.d.). In Science of Synthesis. [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC - NIH. (2020). The Journal of Organic Chemistry, 85(11), 7126-7134. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC - PubMed Central. (2020). Molecules, 25(10), 2347. [Link]

  • Strategies for Improving Peptide Stability and Delivery - PMC - PubMed Central. (2021). Pharmaceutics, 13(2), 248. [Link]

  • A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides - ChemRxiv. (2022). ChemRxiv. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of Synthetic Peptides Containing C-terminal Z-His-NHNH2

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of product performance with other alternatives, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis for assessing the purity of synthetic peptides containing Z-His-NHNH2, a critical aspect for ensuring reliable and reproducible experimental outcomes.

The accurate determination of purity for synthetic peptides is a cornerstone of reliable scientific research and the successful development of peptide-based therapeutics. For peptides incorporating the C-terminal Z-His-NHNH2 moiety, this assessment presents unique analytical challenges. The presence of the benzyloxycarbonyl (Z) protecting group on the histidine side chain and the C-terminal hydrazide functionality can influence the peptide's chromatographic behavior and introduce specific impurities that necessitate a multi-faceted analytical approach. This guide provides a comparative analysis of key analytical techniques, offering insights into their principles, practical applications, and the synergistic information they provide for a comprehensive purity evaluation.

The Analytical Imperative: Challenges in Analyzing Z-His-NHNH2 Peptides

The synthesis of peptides is a stepwise process prone to the formation of various impurities, including deletion sequences (missing one or more amino acids), truncated sequences, and incompletely deprotected peptides. The Z-group on histidine, while crucial for preventing side reactions during synthesis, can contribute to the peptide's hydrophobicity and may not be completely removed during the final cleavage step, leading to a significant impurity. Furthermore, the C-terminal hydrazide, a key functional group for subsequent ligation or conjugation, can undergo side reactions if not handled properly. A robust analytical strategy is therefore essential to identify and quantify these potential impurities, ensuring the final product meets the stringent purity requirements for its intended application.

Analytical Methodologies: A Head-to-Head Comparison

A single analytical technique is often insufficient to fully characterize the purity of a complex peptide. The following sections compare the most powerful and commonly employed methods, highlighting their strengths and limitations in the context of Z-His-NHNH2 peptide analysis.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides due to its high resolving power and quantitative accuracy. The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

Experimental Protocol: A Typical RP-HPLC Method

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, improving peak shape and resolution.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good initial scouting gradient. The gradient should be optimized based on the peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 254 nm (for the Z-group).

  • Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of 1 mg/mL.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of the Z-group can be confirmed by observing a significant peak at 254 nm.

Advantages:

  • High resolution allows for the separation of closely related impurities.

  • Provides accurate quantitative data on the relative amounts of different species.

  • Well-established and widely available technique.

Limitations:

  • Co-elution of impurities with the main peak can lead to an overestimation of purity.

  • Does not provide direct information on the molecular weight of the detected species.

RP_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Peptide Dissolve Peptide in Mobile Phase A Injection Inject Sample Peptide->Injection Mobile_Phase Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) System_Equilibration Equilibrate HPLC System with Initial Gradient Mobile_Phase->System_Equilibration System_Equilibration->Injection Gradient_Elution Gradient Elution (e.g., 5-65% B over 30 min) Injection->Gradient_Elution Detection UV Detection (214 nm & 254 nm) Gradient_Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Calculate Purity (% Area) Integration->Purity_Calc LC_MS_Process cluster_separation Liquid Chromatography cluster_ionization Ionization cluster_analysis Mass Analysis cluster_output Data Output HPLC HPLC Separation (as per RP-HPLC) ESI Electrospray Ionization (ESI) HPLC->ESI Eluent Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum

Caption: The process of LC-MS analysis for peptides.

Amino Acid Analysis provides quantitative information about the amino acid composition of a peptide. This technique is particularly useful for confirming that the correct amino acids are present in the expected ratios.

Experimental Protocol: A General AAA Workflow

  • Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by heating in 6N HCl at 110°C for 24 hours.

  • Derivatization: The free amino acids are derivatized to make them detectable by UV or fluorescence.

  • Separation and Quantification: The derivatized amino acids are separated by HPLC and quantified by comparing their peak areas to those of known standards.

Data Interpretation: The experimentally determined molar ratios of the amino acids are compared to the theoretical ratios based on the peptide's sequence.

Advantages:

  • Provides accurate quantitative data on the amino acid composition.

  • Can detect gross errors in synthesis, such as the wrong amino acid being incorporated.

Limitations:

  • It is a destructive technique.

  • Does not provide information about the amino acid sequence or the presence of isomeric impurities.

  • Certain amino acids (e.g., tryptophan) can be degraded during acid hydrolysis.

Comparative Data Analysis: A Case Study

To illustrate the complementary nature of these techniques, consider the analysis of a synthetic peptide with the sequence H-Ala-Phe-Z-His-NHNH2.

Table 1: Comparison of Purity Assessment by RP-HPLC and LC-MS

Analytical TechniquePurity (%)Major Impurity Detected (m/z)Interpretation
RP-HPLC (214 nm) 96.5Not identifiableThe main peak accounts for 96.5% of the total peak area.
LC-MS 96.2 (by TIC)391.2The main peak has the expected m/z of 525.2. An impurity with m/z 391.2 is observed, corresponding to the peptide without the Z-group.

Table 2: Amino Acid Analysis Results

Amino AcidTheoretical RatioExperimental Ratio
Alanine (Ala)1.01.02
Phenylalanine (Phe)1.00.99
Histidine (His)1.01.05

The RP-HPLC data suggests a purity of 96.5%. However, the LC-MS analysis provides crucial additional information by identifying the major impurity as the peptide lacking the Z-group. The Amino Acid Analysis confirms the correct amino acid composition, adding another layer of confidence in the product's identity.

Best Practices and Troubleshooting
  • Sample Solubility: Always ensure the peptide is fully dissolved before analysis. Sonication can aid in dissolving difficult peptides.

  • Column Choice: For very hydrophobic peptides, a C4 or C8 column may provide better peak shape than a C18 column.

  • MS-Friendly Buffers: If performing LC-MS, avoid non-volatile salts in the mobile phase. Formic acid is a good alternative to TFA.

  • Interpreting Unexpected Peaks: Unexpected peaks in the chromatogram or mass spectrum should be investigated. They could be due to residual solvents, salt adducts, or previously uncharacterized impurities.

Conclusion: An Integrated Approach for Unquestionable Purity

The comprehensive purity assessment of synthetic peptides containing Z-His-NHNH2 requires an integrated analytical approach. While RP-HPLC remains the primary tool for quantification, its combination with mass spectrometry is essential for unambiguous identification of the target peptide and its impurities. Amino Acid Analysis serves as a valuable orthogonal technique to verify the compositional integrity. By leveraging the strengths of each of these methods, researchers can be confident in the quality of their synthetic peptides, a critical prerequisite for generating reliable and reproducible scientific data.

References

  • High-Performance Liquid Chromatography (HPLC) for Peptide Analysis. Bio-Rad. [Link]

  • The role of trifluoroacetic acid in reversed-phase high-performance liquid chromatography of peptides. ScienceDirect. [Link]

  • A review of the role of mass spectrometry in the analysis of peptides and proteins. National Center for Biotechnology Information. [Link]

  • Amino Acid Analysis (AAA). Bio-Synthesis Inc. [Link]

A-Comparative-Guide-to-the-Cross-Reactivity-of-Z-His-NHNH2-Based-Enzyme-Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Protease Inhibition

In the landscape of drug discovery, proteases remain a compelling class of therapeutic targets. Their roles in physiological and pathological processes are vast, making them central to diseases ranging from osteoporosis to viral infections.[1][2] Cysteine proteases, in particular, have been the focus of intensive research.[2][3] These enzymes utilize a catalytic triad, typically involving a cysteine, histidine, and asparagine residue, to hydrolyze peptide bonds.[3] A key family within this class is the cathepsins, which are crucial for processes like bone resorption and immune responses.[4]

The Z-His-NHNH2 (benzyloxycarbonyl-histidyl-hydrazide) scaffold has emerged as a promising starting point for the development of inhibitors targeting cysteine proteases, most notably Cathepsin K (Cat K), a key player in bone degradation.[4] However, the journey from a promising scaffold to a clinically viable drug is fraught with challenges, chief among them being selectivity. Cross-reactivity, where an inhibitor affects unintended "off-target" enzymes, can lead to unforeseen side effects and therapeutic failure. Therefore, a rigorous and systematic evaluation of an inhibitor's cross-reactivity profile is not just a regulatory hurdle, but a fundamental aspect of rational drug design.[1]

This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of Z-His-NHNH2 based inhibitors. We will delve into the mechanistic underpinnings of their inhibitory action, present a robust experimental protocol for assessing selectivity, and offer a comparative analysis of their activity against a panel of relevant proteases.

Part 1: The Mechanism of Action - A Tale of Covalent Interaction

Z-His-NHNH2 and its derivatives often function as reversible, covalent inhibitors. The core mechanism hinges on the nucleophilic attack of the catalytic cysteine residue in the enzyme's active site on an electrophilic "warhead" on the inhibitor.[2][5] In many designs based on this scaffold, this warhead is a nitrile group.[6]

The interaction proceeds as follows:

  • Initial Binding: The inhibitor docks into the active site, guided by non-covalent interactions between its peptidic backbone and the enzyme's subsites.

  • Nucleophilic Attack: The deprotonated thiol group of the active site cysteine (Cys25 in Cat K) attacks the electrophilic carbon of the inhibitor's warhead.[5]

  • Covalent Adduct Formation: This attack results in the formation of a reversible covalent bond, often a thioimidate, which effectively inactivates the enzyme.[7]

The reversibility of this interaction is a key design feature, potentially mitigating some of the risks associated with irreversible inhibitors.

Below is a diagram illustrating the general mechanism of cysteine protease inhibition.

G cluster_0 cluster_1 Step 1: Non-covalent Binding cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Covalent Adduct Formation Enzyme_Active_Site Enzyme Active Site (Cys-SH, His-Im) EI_Complex Enzyme-Inhibitor Complex (Initial Docking) Enzyme_Active_Site->EI_Complex Binding Inhibitor Inhibitor (e.g., with Nitrile Warhead) Inhibitor->EI_Complex Transition_State Transition State (Cys-S⁻ attacks Inhibitor) EI_Complex->Transition_State Conformational Change Covalent_Adduct Reversible Covalent Adduct (Inactivated Enzyme) Transition_State->Covalent_Adduct Bond Formation Covalent_Adduct->EI_Complex Reversible

Caption: General workflow of reversible covalent inhibition of a cysteine protease.

Part 2: Designing a Cross-Reactivity Study - A Methodological Blueprint

A well-designed cross-reactivity study is the cornerstone of understanding an inhibitor's selectivity. The primary goal is to determine the inhibitor's potency against the intended target versus a panel of related and unrelated enzymes. The most common metric for this is the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8]

Key Considerations for Experimental Design:

  • Enzyme Panel Selection: The choice of enzymes is critical. For a Cat K inhibitor, the panel should, at a minimum, include other human cathepsins (e.g., B, L, S) to assess isoform specificity. Including proteases from other classes (e.g., serine proteases like trypsin) can help establish broader selectivity.[1]

  • Assay Format: Fluorescence-based assays are widely used due to their high sensitivity and suitability for high-throughput screening.[9] These assays typically employ a fluorogenic peptide substrate that is cleaved by the protease, releasing a fluorescent signal.[1]

  • Substrate Concentration: The concentration of the substrate can influence the apparent IC50 value.[8] It is standard practice to use a substrate concentration at or near the Michaelis-Menten constant (Km) for each specific enzyme.

  • Pre-incubation Time: For time-dependent or covalent inhibitors, a pre-incubation step where the enzyme and inhibitor are mixed before adding the substrate is crucial to allow for the covalent bond to form.[10] The optimal pre-incubation time should be determined empirically.

Experimental Protocol: IC50 Determination via a Fluorogenic Assay

This protocol provides a step-by-step method for determining the IC50 of a Z-His-NHNH2 based inhibitor against a panel of proteases.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for the specific protease being tested (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA for many cathepsins).

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified recombinant enzyme in assay buffer.

    • Inhibitor Stock Solution: Prepare a high-concentration stock solution of the test inhibitor in a suitable solvent like DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the same solvent.

    • Substrate Stock Solution: Prepare a stock solution of the appropriate fluorogenic substrate in the assay solvent.

  • Assay Procedure (96-well plate format):

    • Enzyme Addition: Add a defined amount of enzyme (e.g., 50 µL of a 2X working solution) to each well.

    • Inhibitor Addition: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor to the appropriate wells. For control wells, add solvent only (0% inhibition) and a known broad-spectrum inhibitor (100% inhibition).

    • Pre-incubation: Mix the plate gently and incubate for a predetermined time (e.g., 30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate Reaction: Add the fluorogenic substrate (e.g., 50 µL of a 2X working solution) to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate Reaction Rates: Determine the initial velocity (V) of the reaction for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

    • Normalize Data: Normalize the reaction rates relative to the controls (0% and 100% inhibition).

    • Generate Dose-Response Curve: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine IC50: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[8]

The following diagram illustrates the experimental workflow for determining IC50 values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) Dilutions Create Inhibitor Serial Dilutions Reagents->Dilutions Plate_Setup Add Enzyme & Inhibitor to Plate Dilutions->Plate_Setup Preincubation Pre-incubate (e.g., 30 min) Plate_Setup->Preincubation Reaction Add Substrate to Initiate Reaction Preincubation->Reaction Measurement Measure Fluorescence Kinetics Reaction->Measurement Rates Calculate Reaction Rates Measurement->Rates Curve Plot Dose-Response Curve Rates->Curve IC50 Calculate IC50 Curve->IC50

Caption: Step-by-step workflow for IC50 determination using a fluorogenic assay.

Part 3: Comparative Analysis - A Selectivity Profile

The true measure of an inhibitor's utility lies in its selectivity. By testing a Z-His-NHNH2 based inhibitor against a panel of proteases, we can generate a selectivity profile. This profile provides a quantitative comparison of the inhibitor's potency against its intended target versus off-target enzymes.

Hypothetical Data for a Z-His-NHNH2 Derivative (Inhibitor X):

EnzymeClassIC50 (nM)Selectivity vs. Cat K (fold)
Cathepsin K Cysteine Protease 5 -
Cathepsin LCysteine Protease25050
Cathepsin BCysteine Protease>10,000>2000
Cathepsin SCysteine Protease8517
TrypsinSerine Protease>50,000>10,000
ChymotrypsinSerine Protease>50,000>10,000

Interpretation of Results:

  • High Potency for Target: Inhibitor X demonstrates high potency against its intended target, Cathepsin K, with an IC50 in the low nanomolar range.

  • Isoform Selectivity: The inhibitor shows moderate to good selectivity against other cathepsins. It is 50-fold more selective for Cat K over Cat L and over 2000-fold more selective over Cat B. The lower selectivity against Cat S (17-fold) might warrant further investigation, depending on the therapeutic context.

  • Class Selectivity: The inhibitor exhibits excellent class selectivity, with no significant activity against the serine proteases trypsin and chymotrypsin at high concentrations.

This type of quantitative comparison is essential for prioritizing lead compounds and guiding further optimization efforts. A highly selective inhibitor is more likely to have a favorable safety profile and a clear therapeutic window.[11]

Conclusion: A Pathway to Safer Therapeutics

The Z-His-NHNH2 scaffold represents a valuable starting point for the design of potent cysteine protease inhibitors. However, potency alone is insufficient for therapeutic success. A thorough understanding and systematic evaluation of cross-reactivity are paramount. By employing robust biochemical assays and carefully selected enzyme panels, researchers can build a comprehensive selectivity profile for their compounds. This data-driven approach allows for the identification of inhibitors with the desired balance of potency and selectivity, ultimately paving the way for the development of safer and more effective medicines. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently navigate the critical path of inhibitor characterization.

References

  • Reaction Biology. Protease Assay Services. [Link]

  • Harris, J.L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

  • National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. [Link]

  • Coppola, J.M., et al. (2008). Identification of inhibitors using a cell-based assay for monitoring Golgi-resident protease activity. Journal of Biomolecular Screening, 13(5), 375-383. [Link]

  • Chen, Y., et al. (2019). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. PLOS ONE, 14(3), e0213317. [Link]

  • Stockman, B.J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (193), e59928. [Link]

  • Khan, M.A., et al. (2023). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules, 28(15), 5808. [Link]

  • edX. IC50 Determination. [Link] (Note: Specific course link may vary, this is a general reference to the platform where such content is available).

  • Vizovišek, M., et al. (2022). Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 515-526. [Link]

  • ResearchGate. Mechanism of action of cysteine proteases. [Link]

  • Wang, D., et al. (2015). Advances in the discovery of cathepsin K inhibitors on bone resorption. Acta Pharmaceutica Sinica B, 5(2), 101-115. [Link]

  • Kruger, R.G., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • de Paula, R.F., et al. (2021). Cathepsin K inhibitors based on 2-amino-1,3,4-oxadiazole derivatives. Bioorganic Chemistry, 109, 104662. [Link]

  • University of Kansas, Department of Medicinal Chemistry. Design and Synthesis of Proteinase Inhibitors. [Link]

  • Wikipedia. Cysteine protease. [Link]

  • Khan, I., & James, M.N. (2016). Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. Frontiers in Pharmacology, 7, 101. [Link]

  • Klaeger, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1659-1676. [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of Z-His-NHNH2 Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for Z-His-NHNH2

Z-His-NHNH2, or Nα-Cbz-L-histidine hydrazide, is a valuable building block in synthetic peptide chemistry. Its unique structure, featuring a bulky N-terminal benzyloxycarbonyl (Cbz or Z) protecting group and a reactive C-terminal hydrazide, presents both opportunities and challenges in drug development and biochemical research. The Cbz group provides stability during peptide synthesis, while the hydrazide moiety allows for specific C-terminal modifications or ligation chemistries.[1][2]

The absolute purity and structural integrity of Z-His-NHNH2 are paramount for its successful application. Any impurities or structural ambiguities can have cascading effects on the final peptide product, potentially impacting its biological activity, toxicity, and overall therapeutic efficacy. Therefore, a robust and multi-faceted analytical approach is not just a quality control measure; it is a fundamental necessity for reliable and reproducible scientific outcomes.

This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of Z-His-NHNH2. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present illustrative data to guide you in selecting the most appropriate analytical strategy for your research needs.

The Analytical Workflow: A Multi-Modal Approach

A single analytical technique is rarely sufficient to fully characterize a modified peptide like Z-His-NHNH2. A comprehensive understanding requires a synergistic approach, where the strengths of one technique compensate for the limitations of another. The following diagram illustrates a logical workflow for the analytical characterization of Z-His-NHNH2.

Analytical_Workflow Purity & Identity Purity & Identity Detailed Structure Detailed Structure Purity & Identity->Detailed Structure If pure HPLC HPLC (Purity) Purity & Identity->HPLC Mass_Spec_Identity Mass Spectrometry (Molecular Weight) Purity & Identity->Mass_Spec_Identity Higher-Order Structure Higher-Order Structure Detailed Structure->Higher-Order Structure If structure confirmed NMR NMR Spectroscopy (Connectivity) Detailed Structure->NMR Amino_Acid_Analysis Amino Acid Analysis (Composition) Detailed Structure->Amino_Acid_Analysis CD_Spec Circular Dichroism (Secondary Structure) Higher-Order Structure->CD_Spec

Caption: A logical workflow for the comprehensive analytical characterization of Z-His-NHNH2.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the cornerstone of peptide purity analysis. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For Z-His-NHNH2, the Cbz group imparts significant hydrophobicity, leading to good retention on C18 columns. The choice of mobile phase modifiers, typically trifluoroacetic acid (TFA), is critical for achieving sharp peaks by ion-pairing with the basic imidazole ring and the hydrazide group.

Trustworthiness: A well-developed HPLC method provides a validated system for assessing purity. The appearance of a single, sharp, and symmetrical peak at a specific retention time is a strong indicator of a pure compound. The inclusion of a diode array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can help in identifying co-eluting impurities with different chromophores.

Experimental Protocol: RP-HPLC Analysis of Z-His-NHNH2
  • Instrumentation: An HPLC system equipped with a UV-Vis or DAD detector, a binary pump, an autosampler, and a column oven.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a standard choice.

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 220 nm (for the peptide bond) and 254 nm (for the Cbz group).

  • Sample Preparation: Dissolve the Z-His-NHNH2 sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

Illustrative Data & Interpretation

A successful HPLC analysis of a pure Z-His-NHNH2 sample would yield a single major peak with a purity of >98% as determined by peak area integration. The retention time will be dependent on the specific gradient and column used. Any significant secondary peaks would indicate the presence of impurities, which could include starting materials from the synthesis or degradation products.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Expertise & Experience: Mass spectrometry is an indispensable tool for confirming the identity of a synthesized peptide by providing a precise measurement of its molecular weight. Electrospray ionization (ESI) is the preferred method for peptide analysis as it is a soft ionization technique that minimizes fragmentation and allows for the analysis of polar and thermally labile molecules.[3] For Z-His-NHNH2, ESI-MS will typically show the protonated molecular ion [M+H]+.

Trustworthiness: The high accuracy and resolution of modern mass spectrometers provide a self-validating system for identity confirmation. The experimentally determined monoisotopic mass should match the theoretical mass of Z-His-NHNH2 (C14H17N5O3, Molecular Weight: 303.32 g/mol ) within a few parts per million (ppm).

Experimental Protocol: ESI-MS Analysis of Z-His-NHNH2
  • Instrumentation: An ESI mass spectrometer, often coupled to an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used to observe protonated species.

  • Sample Infusion: The sample, dissolved in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid), can be directly infused into the mass spectrometer or introduced via an LC system.

  • Mass Analyzer Scan Range: A scan range of m/z 100-1000 is generally sufficient to observe the [M+H]+ ion of Z-His-NHNH2.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule.

Illustrative Data & Interpretation

The ESI-MS spectrum of a pure Z-His-NHNH2 sample would show a prominent peak at m/z 304.14, corresponding to the [M+H]+ ion. The presence of other ions could indicate impurities or adducts (e.g., [M+Na]+ at m/z 326.12).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Expertise & Experience: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it the most powerful technique for unambiguous structure determination. For Z-His-NHNH2, 1H NMR will show characteristic signals for the protons of the histidine side chain, the Cbz protecting group, and the peptide backbone. 13C NMR will provide complementary information about the carbon skeleton.[4]

Trustworthiness: The unique set of chemical shifts, coupling constants, and integrations in an NMR spectrum serves as a definitive fingerprint of a molecule. Any deviation from the expected spectrum would indicate the presence of impurities or a different chemical structure.

Experimental Protocol: 1H and 13C NMR of Z-His-NHNH2
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d6 or D2O. DMSO-d6 is often preferred as it allows for the observation of exchangeable protons (e.g., NH).

  • Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.

  • Experiments:

    • 1H NMR: A standard one-dimensional proton experiment.

    • 13C NMR: A standard one-dimensional carbon experiment, often proton-decoupled.

    • 2D NMR (optional but recommended): COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the resulting spectra are analyzed to assign all proton and carbon signals to the structure of Z-His-NHNH2.

Illustrative Data & Interpretation

The 1H NMR spectrum of Z-His-NHNH2 in DMSO-d6 would be expected to show distinct signals for the aromatic protons of the Cbz group and the histidine imidazole ring, as well as signals for the alpha and beta protons of the histidine residue and the methylene protons of the benzyl group. The 13C NMR spectrum would show corresponding signals for each unique carbon atom.

Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure

Expertise & Experience: Circular dichroism spectroscopy is a sensitive technique for assessing the secondary structure of peptides in solution.[5] It measures the differential absorption of left and right circularly polarized light by chiral molecules. For a small, single amino acid derivative like Z-His-NHNH2, a significant, well-defined secondary structure (like an α-helix or β-sheet) is not expected. However, CD can be useful to confirm the absence of ordered aggregation and to establish a baseline for conformational studies of larger peptides containing this building block.

Trustworthiness: The CD spectrum provides a global assessment of the peptide's conformation. A spectrum characteristic of a random coil would be a self-validating result for a small, flexible molecule like Z-His-NHNH2.

Experimental Protocol: Far-UV CD Spectroscopy of Z-His-NHNH2
  • Instrumentation: A CD spectropolarimeter.

  • Wavelength Range: Typically 190-260 nm (far-UV region) for secondary structure analysis.[6]

  • Sample Preparation: The sample is dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.

  • Cuvette: A quartz cuvette with a short path length (e.g., 1 mm) is used to minimize solvent absorbance.

  • Data Acquisition: The CD spectrum is recorded, and multiple scans are typically averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is plotted as mean residue ellipticity [θ] versus wavelength.

Illustrative Data & Interpretation

The far-UV CD spectrum of Z-His-NHNH2 is expected to be characteristic of a random coil, with a strong negative band around 200 nm. The absence of the characteristic double minima around 208 and 222 nm (for α-helices) or a single minimum around 218 nm (for β-sheets) would confirm the lack of a defined secondary structure.[7]

Amino Acid Analysis (AAA): Verifying Composition

Expertise & Experience: Amino acid analysis is a quantitative technique used to determine the amino acid composition of a peptide. For Z-His-NHNH2, this technique would be used to confirm the presence of histidine and the absence of other amino acids. Due to the N-terminal Cbz group, a standard Edman degradation for sequencing is not possible.

Trustworthiness: AAA provides a robust and reliable method for confirming the fundamental building block of the molecule. The quantitative data should show a 1:1 molar ratio of histidine to the total peptide content.

Experimental Protocol: Amino Acid Analysis of Z-His-NHNH2
  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating in 6N HCl at 110°C for 24 hours. Note that this process will remove the Cbz protecting group.

  • Derivatization: The free amino acids are derivatized with a reagent (e.g., phenylisothiocyanate, PITC) to make them detectable.

  • Separation and Quantification: The derivatized amino acids are separated by RP-HPLC and quantified by comparing their peak areas to those of known standards.

Illustrative Data & Interpretation

The results of the amino acid analysis should show a single peak corresponding to derivatized histidine. The quantification should confirm that histidine is the only amino acid present and its amount is consistent with the initial sample weight.

Comparative Summary of Analytical Techniques

Technique Information Obtained Primary Application Strengths Limitations
HPLC Purity, presence of impuritiesQuality control, purificationHigh resolution, quantitativeLimited structural information
Mass Spectrometry Molecular weight, identityIdentity confirmationHigh accuracy, sensitivityLimited isomeric differentiation
NMR Spectroscopy Covalent structure, connectivityStructural elucidationUnambiguous structure determinationLower sensitivity, complex data analysis
Circular Dichroism Secondary structure conformationConformational analysisSensitive to conformational changesLow resolution, provides global information
Amino Acid Analysis Amino acid compositionCompositional verificationQuantitative, accurateDestructive, limited to amino acid content

Conclusion: An Integrated Analytical Strategy for Confident Characterization

The comprehensive characterization of Z-His-NHNH2 is a critical step in ensuring the quality and reliability of subsequent research and development. No single analytical technique can provide a complete picture. Instead, a judiciously chosen combination of methods, as outlined in this guide, is essential.

By integrating the high-resolution separation power of HPLC, the precise mass determination of MS, the detailed structural insights from NMR, the conformational snapshot from CD, and the compositional verification of AAA, researchers can be confident in the purity, identity, and structural integrity of their Z-His-NHNH2 peptides. This multi-faceted analytical approach provides the robust, self-validating system necessary for the rigorous demands of modern drug discovery and biochemical research.

References

  • Far-UV circular dichroism reveals a conformational switch in a peptide fragment from the beta-sheet of hen lysozyme. (1994). Biochemistry, 33(23), 7345-53. [Link]

  • Circular dichroism of peptides. (2014). Methods in Molecular Biology, 1088, 247-53. [Link]

  • Far-UV vs Near-UV Circular Dichroism: A Complete Guide to Protein Characterization. Ossianix. [Link]

  • Aromatic side-chain contribution to far-ultraviolet circular dichroism of helical peptides and its effect on measurement of helix propensities. (1993). Biochemistry, 32(21), 5560-5. [Link]

  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • How many uniques 1H NMR and 13C NMR signals exist for each compound? (2020). YouTube. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2015). De Gruyter. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules, 24(4), 679. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022). YouTube. [Link]

  • Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • ESI-MS/MS for the ions of (a) m/z 825.0, (b) m/z 785.1 and (c) m/z 363.1. ResearchGate. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia, 66(4), 215-221. [Link]

  • Ion-exchange chromatography/electrospray mass spectrometry for the identification of organic and inorganic species in topiramate tablets. (2001). Journal of Chromatography A, 920(1-2), 229-38. [Link]

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. (2016). Pharmacia, 63(1), 1-6. [Link]

  • Positive ion ESI-MS 2 spectra of [M + H] + ion at m/z 346 for amide 8 of type C and its corresponding fragmentation pathways. ResearchGate. [Link]

  • Methylhydrazine. PubChem. [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry, 15(2), 1403-1410. [Link]

  • Phenylhydrazine. PubChem. [Link]

  • Synthetic Peptides Caged on Histidine Residues with a Bisbipyridyl Ruthenium(II) Complex that Can Be Photolyzed by Visible Light. (2015). Chemical Communications, 51(26), 5501-5504. [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to Handling Z-His-NHNH2: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For research and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. When handling specialized reagents like Z-His-NHNH2 (Cbz-L-histidine hydrazide), a nuanced understanding of its properties is essential for ensuring both personal safety and experimental success. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in the chemical nature of hydrazide compounds and best practices for peptide synthesis.

Hazard Identification: Understanding the "Why" Behind the "What"

Z-His-NHNH2 is a hydrazide derivative. The hydrazide functional group dictates the primary hazards we must mitigate. Hydrazine and its derivatives are known to be corrosive, toxic, and potential carcinogens.[1][2] While specific toxicity data for Z-His-NHNH2 is not extensively documented, the principle of prudent practice requires us to handle it with the precautions suitable for related hazardous compounds.

The parent compound, Cbz-L-histidine, is known to be harmful if inhaled, swallowed, or in contact with skin, and is irritating to the eyes, respiratory system, and skin.[3] Therefore, our protective strategy must be multi-faceted, addressing all potential routes of exposure.

Hazard ClassPotential EffectJustification for Concern
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3]The hydrazide moiety and parent amino acid structure present risks of systemic effects upon exposure.
Skin/Eye Irritation May cause skin irritation and serious eye damage.[1][3]The compound is a fine powder that can easily become airborne and contact sensitive tissues.
Respiratory Irritation Inhalation of dust may irritate the respiratory system.[3]Handling the solid powder without proper ventilation poses a significant risk of inhalation.
Sensitization May cause an allergic skin reaction.[4]Some reagents used in peptide synthesis are known sensitizers.[5]

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before selecting personal protective equipment (PPE), we must first implement higher-level safety controls. PPE is the last line of defense, not the first.

  • Engineering Controls : All handling of Z-His-NHNH2 powder, including weighing and reconstitution, must be conducted within a certified chemical fume hood.[1][6][7] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary exposure route.

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. All personnel must be trained on this SOP and the specific hazards of hydrazide compounds before beginning work.[6] Never work alone when handling hazardous chemicals.[7]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all matter. It must be tailored to the specific risks posed by Z-His-NHNH2. The following protocol is a mandatory minimum for all handling procedures.

  • Eye and Face Protection :

    • What : Chemical splash goggles with side shields are required.[2] In situations with a higher risk of splash, such as during transfer or spill cleanup, a full-face shield should be worn in addition to goggles.[8]

    • Why : Goggles provide a seal around the eyes to protect against airborne powder and accidental splashes. Standard safety glasses do not offer sufficient protection.

  • Skin and Body Protection :

    • Lab Coat : A clean, buttoned lab coat is required to protect skin and personal clothing from contamination.[6][9]

    • Gloves : Chemical-resistant nitrile gloves are the standard recommendation.[6] Ensure you select the correct size for proper dexterity.[9] It is critical to double-check glove compatibility with any solvents used. After handling is complete, remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container.[9]

    • Footwear : Closed-toe shoes, preferably made of a non-permeable material, are mandatory in the laboratory at all times.[6][9]

  • Respiratory Protection :

    • When : When engineering controls (i.e., a fume hood) are not available or are insufficient to control exposure to airborne dust, a NIOSH-approved respirator is required.

    • What : The specific type of respirator should be determined by a formal risk assessment conducted by your institution's Environmental Health & Safety (EH&S) department.

    • Why : The primary risk from Z-His-NHNH2 is the inhalation of the fine powder.[3] While a fume hood is the primary control, respiratory protection may be necessary for spill cleanup or maintenance activities.

Operational Plan: A Step-by-Step Handling Workflow

This workflow integrates the use of engineering controls and PPE to ensure a safe handling process from start to finish.

G Workflow for Safe Handling of Z-His-NHNH2 cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Verify Fume Hood Functionality B 2. Assemble All Materials (Chemicals, Glassware, Waste Container) A->B C 3. Don Required PPE (Lab Coat, Goggles, Gloves) B->C D 4. Weigh Z-His-NHNH2 (Use anti-static weigh boat) C->D E 5. Perform Chemical Reaction or Reconstitution D->E F 6. Decontaminate Surfaces & Glassware E->F G 7. Segregate & Label Chemical Waste F->G H 8. Doff PPE in Correct Order (Gloves, Goggles, Lab Coat) G->H I 9. Wash Hands Thoroughly H->I

Caption: Step-by-step workflow for the safe handling of Z-His-NHNH2.

Spill and Disposal Management

Spill Response:

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.[6]

  • Assess : If the spill is large or you are not trained to handle it, contact your institution's EH&S department immediately.

  • Cleanup (for minor spills) : While wearing appropriate PPE, cover the spill with an inert absorbent material.[6] Do not use metal utensils.[10] Carefully sweep the material into a designated, labeled hazardous waste container. Decontaminate the area with an appropriate cleaning agent.

Waste Disposal Plan: Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Segregation : All waste containing Z-His-NHNH2, including contaminated gloves, weigh boats, and absorbent materials, must be collected in a designated hazardous waste container.[6]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.

  • Compatibility : Do not mix hydrazide waste with other waste streams, especially acidic wastes, which can produce highly toxic hydrazoic acid.[10]

  • Institutional Protocols : All waste must be handled and disposed of according to your institution's and local environmental regulations.[6][8] Never dispose of this chemical down the drain.[6]

By integrating a deep understanding of the chemical hazards with rigorous engineering controls and meticulous PPE protocols, you can ensure a safe and effective research environment when working with Z-His-NHNH2.

References

  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
  • Navigating the Safe Disposal of TRH Hydrazide: A Procedural Guide. (n.d.). Benchchem.
  • Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (US).
  • Peptide Synthesis for Beginners. (n.d.). American Peptide Society.
  • Cbz-L-histidine - Risk and Safety. (2024). ChemBK.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (n.d.). Benchchem.
  • Hydrazine - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Personal Protective Equipment (PPE) - Intro to the Lab Bench. (2021). Addgene via YouTube.
  • Safe Handling of Azides. (2013). University of Pittsburgh.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Peptide Synthesis – Safety Topics. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-His-NHNH2
Reactant of Route 2
Reactant of Route 2
Z-His-NHNH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.